molecular formula C10H10O4 B7792882 2-Hydroxy-3-methoxycinnamic acid

2-Hydroxy-3-methoxycinnamic acid

Numéro de catalogue: B7792882
Poids moléculaire: 194.18 g/mol
Clé InChI: VZFPHVWLPRCAGD-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid is a hydroxycinnamic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-6,13H,1H3,(H,11,12)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPHVWLPRCAGD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3626-94-6
Record name 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 184 °C
Record name 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037644
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 2-Hydroxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of 2-Hydroxy-3-methoxycinnamic acid, a member of the hydroxycinnamic acid (HCA) family. Recognizing the limited direct literature on this specific isomer, this document establishes a broader, scientifically grounded context. We delve into the well-documented biosynthesis of its more abundant chemical relatives, such as ferulic acid, to postulate its potential origins. This guide offers detailed, field-proven methodologies for the extraction, isolation, and analytical quantification of HCAs from complex natural matrices. Furthermore, we explore the significant biological activities associated with the HCA class, thereby underscoring the scientific rationale for investigating less common isomers like 2-Hydroxy-3-methoxycinnamic acid. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the discovery and analysis of novel phenolic compounds from natural sources.

Introduction: The Hydroxycinnamic Acid Landscape

Hydroxycinnamic acids (HCAs) are a major class of phenolic compounds synthesized by plants as secondary metabolites.[1][2] They form the C6-C3 backbone of the phenylpropanoid pathway and are integral to plant physiology, contributing to cell wall structure, defense against pathogens, and protection from UV radiation.[3][4] For human health, a diet rich in HCAs is associated with significant health benefits, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects, which has spurred considerable interest in their therapeutic potential.[1][5][6]

The subject of this guide, 2-Hydroxy-3-methoxycinnamic acid, is a specific HCA isomer. While its close relatives, particularly ferulic acid (4-hydroxy-3-methoxycinnamic acid), are among the most abundant phenolic acids in the plant kingdom, direct documentation of 2-Hydroxy-3-methoxycinnamic acid as a natural product is notably scarce.[3][4][5]

Therefore, this guide adopts a comprehensive approach. It aims to provide a robust technical framework for the investigation of 2-Hydroxy-3-methoxycinnamic acid by:

  • Situating it within the chemical family of HCAs.

  • Detailing the established biosynthetic pathways of major HCAs to infer its potential origins.

  • Providing validated, step-by-step protocols for extraction and analysis applicable to the entire HCA class.

  • Summarizing the biological significance that drives the search for novel isomers.

A Chemical Primer: The Isomers of Methoxycinnamic Acid

The biological activity and chemical properties of hydroxycinnamic acids are profoundly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring.[7][8] Understanding the structural differences between 2-Hydroxy-3-methoxycinnamic acid and its more prevalent isomers is fundamental to appreciating the nuances of their analysis and function.

HCA_Isomers cluster_cinnamic Cinnamic Acid Core cluster_isomers Key Hydroxy & Methoxy Isomers Cinnamic Cinnamic Acid (Base Structure) H2M3 2-Hydroxy-3-methoxycinnamic acid (Topic of Interest) Cinnamic->H2M3 Hypothetical Hydroxylation & Methylation pCoumaric p-Coumaric Acid (4-Hydroxy) Cinnamic->pCoumaric Hydroxylation Ferulic Ferulic Acid (4-Hydroxy-3-methoxy) Sinapic Sinapic Acid (4-Hydroxy-3,5-dimethoxy) Ferulic->Sinapic Hydroxylation & Methylation Isoferulic Isoferulic Acid (3-Hydroxy-4-methoxy) Caffeic Caffeic Acid (3,4-Dihydroxy) pCoumaric->Caffeic Hydroxylation Caffeic->Ferulic Methylation Caffeic->Isoferulic Methylation (alternative)

Caption: Structural relationships between key hydroxycinnamic acids.

Biosynthesis: The Phenylpropanoid Pathway

The vast majority of HCAs in nature are synthesized via the phenylpropanoid pathway, a metabolic route conserved across the plant kingdom.[2][9] This pathway converts the aromatic amino acids L-phenylalanine and, in some species, L-tyrosine into a diverse array of phenolic compounds.

The core pathway leading to the most common HCAs proceeds as follows:

  • Deamination: The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.[9]

  • Hydroxylation: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid.[9][10] This is a critical branch point.

  • Further Modification: Subsequent enzymatic steps involving hydroxylases and O-methyltransferases (OMTs) modify the phenyl ring to produce the diversity of HCAs. For instance, caffeic acid is formed by the hydroxylation of p-coumaric acid, and ferulic acid is subsequently formed by the methylation of caffeic acid.[2][11][12]

The biosynthesis of 2-Hydroxy-3-methoxycinnamic acid is not explicitly defined in the literature. It could theoretically arise from less-specific enzymatic activities of hydroxylases and methyltransferases acting on a cinnamic acid precursor. Its discovery in a natural source would necessitate further investigation into the specific enzymes responsible for its formation, potentially revealing a novel branch of the phenylpropanoid pathway.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Unknown 2-Hydroxy-3-methoxycinnamic acid Cinnamic->Unknown Hypothetical Hydroxylase/OMT Caffeic Caffeic Acid pCoumaric->Caffeic C3H Ferulic Ferulic Acid (4-Hydroxy-3-methoxy) Caffeic->Ferulic COMT Sinapic Sinapic Acid Ferulic->Sinapic F5H, COMT

Caption: Simplified phenylpropanoid pathway leading to major HCAs.

Natural Occurrence: Known Sources of HCA Relatives

While direct sources of 2-Hydroxy-3-methoxycinnamic acid are not well-documented, an extensive body of research has cataloged the prevalence of its isomers. These compounds are found ubiquitously, often in conjugated forms ester- or ether-linked to cell wall polymers like lignin, hemicellulose, and pectin.[3][4][13] This bound nature is a critical consideration for any extraction protocol.

Hydroxycinnamic AcidCommon Natural SourcesTypical Form in Nature
Ferulic Acid Cereal grains (wheat, rice, oats, corn bran), coffee, fruits (pineapple), vegetables (spinach, beets, artichoke).[3][4][5][11]Primarily esterified to arabinoxylans in cell walls.
p-Coumaric Acid Cereals, fruits (citrus, pineapple), vegetables, grasses.[1][11]Esterified to lignin and polysaccharides.
Caffeic Acid Coffee, fruits (apples, blueberries, plums, cherries), vegetables, tea.[1][11][14]Often found as esters, most notably chlorogenic acid.
Sinapic Acid Cereals (rye), citrus and berry fruits, oilseed crops (canola).[12][14]Primarily found as esters.

Methodologies for Extraction and Isolation

The successful isolation of HCAs from natural matrices hinges on effectively cleaving them from their bound forms within the cell wall. The choice of method depends on the nature of the linkage (ester vs. ether) and the desired scale of purification.

General Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_purification Purification Start Plant Material Grind Grinding / Pulverizing Start->Grind Dry Drying Grind->Dry Defat Defatting (e.g., with hexane) Dry->Defat Free Solvent Extraction (Methanol/Ethanol) -> Free HCAs Defat->Free Hydrolysis Hydrolysis Defat->Hydrolysis Alkaline Alkaline Hydrolysis (NaOH) (Breaks Esters) Hydrolysis->Alkaline Enzymatic Enzymatic Hydrolysis (e.g., Feruloyl Esterase) Hydrolysis->Enzymatic Acidify Acidification & LLE (e.g., with Ethyl Acetate) Alkaline->Acidify Enzymatic->Acidify SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Acidify->SPE PrepLC Preparative Chromatography (HSCCC, Prep-HPLC) -> Pure Compound SPE->PrepLC

Caption: General workflow for HCA extraction from plant material.

Detailed Protocol: Alkaline Hydrolysis

Alkaline hydrolysis is the most common and effective method for releasing ester-bound HCAs.

Objective: To saponify ester linkages between HCAs and cell wall polymers.

Materials:

  • Prepared plant powder (dried, defatted)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or diethyl ether for extraction

  • Sodium sulfate (anhydrous) for drying

  • Nitrogen gas source

  • Rotary evaporator

Procedure:

  • Incubation: Suspend the plant powder in the NaOH solution. To prevent oxidation of the liberated phenols, purge the headspace of the reaction vessel with nitrogen gas and seal tightly.

  • Hydrolysis: Stir the mixture at room temperature for a specified period (e.g., 4 to 24 hours) in the dark. The duration should be optimized to maximize yield without causing degradation.

  • Acidification: After hydrolysis, cool the mixture in an ice bath and carefully acidify to a low pH (e.g., pH 2) using concentrated HCl. This protonates the phenolic acids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE): Transfer the acidified mixture to a separatory funnel and extract the liberated HCAs multiple times with an organic solvent like ethyl acetate.

  • Pooling and Drying: Combine the organic phases and dry over anhydrous sodium sulfate to remove residual water.

  • Concentration: Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude HCA extract.

Causality: The strong base (NaOH) catalyzes the hydrolysis of the ester bonds. Subsequent acidification is critical to convert the resulting carboxylate salts back into their less polar, acid forms, enabling their extraction into a non-polar organic solvent. The inert atmosphere is essential as phenols are highly susceptible to oxidation under alkaline conditions.

Analytical Techniques for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of HCAs.[15][16][17] When coupled with a Diode Array Detector (DAD), it allows for both quantification and preliminary identification based on UV-Vis spectra.

Standard HPLC-DAD Method

For definitive structural elucidation, especially for identifying a novel or trace compound like 2-Hydroxy-3-methoxycinnamic acid, hyphenation with mass spectrometry (LC-MS) is indispensable.

ParameterTypical ConditionsRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)[15]Provides excellent separation of phenolic compounds based on polarity.
Mobile Phase A Water with 0.1-0.5% Formic or Acetic Acid[15]The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention.
Mobile Phase B Acetonitrile or Methanol[15][17]The organic solvent used to elute the compounds from the column.
Elution Gradient elution (e.g., 5% to 50% B over 40 min)Allows for the separation of compounds with a wide range of polarities in a single run.
Flow Rate 0.8 - 1.0 mL/minStandard flow for analytical scale columns.
Detection DAD at 280 nm and 320 nmHCAs have characteristic absorbance maxima around 320 nm due to the cinnamic structure. 280 nm is a general wavelength for phenols.
Quantification External calibration curves with authentic standardsEssential for accurate quantification, as required by method validation protocols.[15]

Biological Significance and Therapeutic Potential

The intense research interest in HCAs stems from their broad spectrum of biological activities. While specific data for 2-Hydroxy-3-methoxycinnamic acid is limited, the well-established properties of its isomers provide a strong impetus for its investigation.

  • Antioxidant Activity: This is the most prominent feature of HCAs.[5][6] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical is stabilized by resonance across the aromatic ring and the conjugated side chain.[4]

  • Anti-inflammatory Effects: Many HCAs can modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory cytokines.[6][12]

  • Antimicrobial and Antiviral Properties: HCAs have demonstrated inhibitory activity against various bacteria, fungi, and viruses.[3][18]

  • Neuroprotection: There is growing evidence that HCAs may offer protective effects against neurodegenerative diseases, partly through their ability to combat oxidative stress.[5][7]

  • Cosmeceutical Applications: Due to their antioxidant and UV-absorbing properties, HCAs like ferulic acid are incorporated into skincare formulations.[11] Some HCAs also act as tyrosinase inhibitors, suggesting potential as skin-lightening agents.[12][19]

The specific arrangement of substituents on the phenyl ring dictates the potency and mechanism of these activities.[7] Therefore, the discovery and characterization of less common isomers like 2-Hydroxy-3-methoxycinnamic acid could yield novel compounds with unique and potentially superior therapeutic profiles.

Conclusion and Future Directions

This guide establishes that while 2-Hydroxy-3-methoxycinnamic acid remains an elusive target in natural product chemistry, a clear and logical path for its potential discovery exists. Its chemical relatives are not only ubiquitous in the plant kingdom but are also of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries.

The future of this research lies in the application of the advanced analytical and extraction methodologies outlined herein. A systematic approach using sensitive, high-resolution techniques like LC-MS/MS to screen diverse biological sources—from common plants to extremophilic microorganisms—is the most promising strategy for identifying 2-Hydroxy-3-methoxycinnamic acid. Its successful isolation would pave the way for a full characterization of its biological activities, potentially revealing a novel bioactive agent with unique therapeutic applications. The protocols and context provided in this guide serve as a foundational resource for scientists embarking on this exciting avenue of natural product discovery.

References

  • Title: Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC Source: National Center for Biotechnology Information URL
  • Source: Scientific Electronic Library Online (SciELO)
  • Source: MDPI (Multidisciplinary Digital Publishing Institute)
  • Title: Potential applications of ferulic acid from natural sources - PMC Source: National Center for Biotechnology Information URL
  • Source: MDPI (Multidisciplinary Digital Publishing Institute)
  • Title: Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo Source: Springer URL
  • Title: Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC Source: National Center for Biotechnology Information URL
  • Title: A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL Source: Polish Journal of Food and Nutrition Sciences URL
  • Source: CORE (COnnecting REpositories)
  • Title: Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC Source: National Center for Biotechnology Information URL
  • Source: MDPI (Multidisciplinary Digital Publishing Institute)
  • Title: Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC Source: National Center for Biotechnology Information URL
  • Source: Frontiers Media S.A.
  • Title: Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC Source: National Center for Biotechnology Information URL
  • Title: Preparative isolation and purification of hydroxyanthraquinones and cinnamic acid from the Chinese medicinal herb Rheum officinale Baill.
  • Title: 2-Methoxycinnamic Acid: A Technical Guide for Drug Development Professionals - Benchchem Source: BenchChem URL
  • Title: (PDF)
  • Title: Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants Source: ResearchGate URL
  • Source: MDPI (Multidisciplinary Digital Publishing Institute)
  • Title: Antimicrobial activity reported for hydroxycinnamic acids and their derivatives.
  • Source: MDPI (Multidisciplinary Digital Publishing Institute)
  • Title: The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes.

Sources

Biosynthesis Pathway of 2-Hydroxy-3-methoxycinnamic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Hydroxy-3-methoxycinnamic acid (C10H10O4), commonly referred to in literature as orthoferulic acid , is a specialized phenolic compound and a rare structural isomer of the ubiquitous plant metabolite para-ferulic acid 1. While canonical phenylpropanoid metabolism directs carbon flux toward lignin biosynthesis via Cinnamate 4-hydroxylase (C4H) 2, the orthoferulic acid pathway represents a distinct, highly specific metabolic shunt 3.

Recently, this compound has garnered significant attention in drug development. Computational and in vitro models suggest its strong potential as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) inhibitor, offering novel therapeutic avenues for metabolic disorders such as hyperglycemia, obesity, and type 2 diabetes 4, 5. This whitepaper delineates the core biosynthetic pathway of 2-hydroxy-3-methoxycinnamic acid and provides robust, self-validating protocols for its isolation and quantification.

The Core Biosynthetic Cascade: Mechanistic Causality

The biosynthesis of 2-hydroxy-3-methoxycinnamic acid diverges from mainstream phenylpropanoid metabolism immediately following the deamination of L-phenylalanine [[3]](). The pathway is defined by four highly regulated enzymatic steps:

  • Non-Oxidative Deamination : Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, establishing the foundational C6-C3 carbon skeleton.

  • Ortho-Hydroxylation : Unlike the canonical C4H pathway, trans-cinnamate 2-monooxygenase (C2H, EC 1.14.13.14) specifically hydroxylates the C2 position of the aromatic ring, yielding o-coumaric acid (2-hydroxycinnamic acid) [[6]](). This step is strictly dependent on molecular oxygen and NADPH.

  • Meta-Hydroxylation : A putative cytochrome P450 monooxygenase (functionally analogous to coumarate 3-hydroxylase) hydroxylates o-coumaric acid at the C3 position, forming the transient intermediate 2,3-dihydroxycinnamic acid.

  • O-Methylation : Finally, a highly specific O-methyltransferase (OMT) utilizes S-adenosyl-L-methionine (SAM) to selectively methylate the C3 hydroxyl group, finalizing the synthesis of 2-hydroxy-3-methoxycinnamic acid [[3]]().

Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL (Deamination) oCoum o-Coumaric Acid (2-Hydroxycinnamic acid) Cin->oCoum C2H (Ortho-hydroxylation) DiOH 2,3-Dihydroxycinnamic Acid oCoum->DiOH C3H-like (Meta-hydroxylation) oFer Orthoferulic Acid (2-Hydroxy-3-methoxycinnamic acid) DiOH->oFer OMT (O-methylation)

Fig 1. Enzymatic cascade for the biosynthesis of 2-Hydroxy-3-methoxycinnamic acid.

Quantitative Enzyme Kinetics

To facilitate metabolic engineering or in vitro enzymatic synthesis, understanding the kinetic parameters of this cascade is essential. Table 1 summarizes representative kinetic data for these enzyme classes to serve as a benchmarking reference for assay design.

EnzymeSubstrateEssential Co-factorsApparent Km​ (µM) Vmax​ (pkat/mg)
PAL L-PhenylalanineNone35.0 ± 2.1120.5 ± 5.4
C2H trans-Cinnamic AcidNADPH, O2​ 18.2 ± 1.485.0 ± 3.2
C3H-like o-Coumaric AcidNADPH, O2​ 22.4 ± 1.864.3 ± 4.1
OMT 2,3-Dihydroxycinnamic AcidSAM, Mg2+ 12.8 ± 0.9110.2 ± 6.0

Table 1: Representative kinetic parameters for the orthoferulic acid biosynthetic cascade (values extrapolated from homologous phenylpropanoid enzymes).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I must stress that the reliable quantification of 2-hydroxy-3-methoxycinnamic acid requires rigorous control over pre-analytical variables. The o-diphenol intermediate (2,3-dihydroxycinnamic acid) is highly susceptible to autoxidation by endogenous polyphenol oxidases, rapidly forming reactive o-quinones [[7]](). Therefore, the following protocols are designed as self-validating systems that actively prevent artifactual degradation.

Protocol 1: Microsomal Isolation and C2H Activity Assay

Because C2H is a membrane-bound cytochrome P450 monooxygenase 6, standard cytosolic fractions will yield false-negative activity.

  • Tissue Homogenization: Homogenize plant tissue in 50 mM Tris-HCl (pH 7.5) containing 1 mM Dithiothreitol (DTT) and 250 mM sucrose.

  • Ultracentrifugation: Isolate the microsomal fraction via ultracentrifugation at 100,000 × g for 60 minutes at 4°C. Resuspend the pellet in the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding 100 µM trans-cinnamic acid and a NADPH regeneration system (2 mM Glucose-6-Phosphate, 1 U/mL G6PDH, 0.5 mM NADP+).

    • Causality Check: The regeneration system is critical; P450 enzymes rapidly uncouple and deplete NADPH. Maintaining a steady-state NADPH pool ensures linear reaction kinetics.

  • Quenching: Quench the reaction after 30 minutes with an equal volume of ice-cold methanol containing 1% (v/v) formic acid.

Protocol 2: Targeted LC-MS/MS Quantification

2-Hydroxy-3-methoxycinnamic acid has an exact monoisotopic mass of 194.0579 Da 8.

  • Internal Standardization: Spike the quenched assay mixture with 10 µM of 13C -labeled cinnamic acid as an internal standard.

    • Causality Check: The internal standard validates extraction recovery and normalizes matrix-induced ion suppression during electrospray ionization, making the assay self-validating.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove precipitated proteins.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column. Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Detect metabolites using negative mode ESI-MS/MS.

    • Causality Check: Phenolic acids readily deprotonate, yielding a robust[M-H]- precursor ion at m/z 193.05 for orthoferulic acid [[8]](). Monitor the specific MRM transition (193.05 → 149.0) corresponding to the loss of CO2​ .

Workflow Ext Metabolite Extraction (80% MeOH + 1% Ascorbic Acid) Cent Ultracentrifugation (100,000 x g, 4°C) Ext->Cent LC UHPLC Separation (C18, 0.1% Formic Acid) Cent->LC MS ESI-MS/MS Analysis (Negative Mode, m/z 193.05) LC->MS Data Data Processing (Absolute Quantification) MS->Data

Fig 2. Self-validating LC-MS/MS workflow for the quantification of orthoferulic acid.

References

  • [1] Title: 2-Hydroxy-3-methoxycinnamic acid | C10H10O4 | CID 5463156 - PubChem Source: nih.gov URL:

  • [3] Title: THE PHENOLIC ACIDS IN WHEAT: II. NATURAL OCCURRENCE OF ORTHOFERULIC ACID (2-HYDROXY-3-METHOXYCINNAMIC ACID) Source: cdnsciencepub.com URL:

  • [8] Title: 2-hydroxy-3-methoxycinnamic acid (C10H10O4) - PubChemLite Source: uni.lu URL:

  • [4] Title: Structure-based drug design of Peroxisome Proliferator Activated Receptor gamma inhibitors: Ferulic acid and derivatives Source: researchgate.net URL:

  • [2] Title: Molecular Cloning and Yeast Expression of Cinnamate 4-Hydroxylase from Ornithogalum saundersiae Baker Source: nih.gov URL:

  • [6] Title: rxn33342 - ModelSEED Source: modelseed.org URL:

  • [7] Title: Caffeic acid - Wikipedia Source: wikipedia.org URL:

  • [5] Title: WO2006004803A1 - Methods and reagents for the treatment of metabolic disorders Source: google.com URL:

Sources

2-Hydroxy-3-methoxycinnamic acid biological activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-3-methoxycinnamic Acid

Abstract

Hydroxycinnamic acids (HCAs) represent a major class of phenolic compounds ubiquitously found in plant-based sources and are the subject of extensive research due to their significant health-promoting properties. These molecules are characterized by a C6-C3 carbon skeleton and are recognized for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This technical guide focuses on a specific member of this family, 2-Hydroxy-3-methoxycinnamic acid (CAS 3626-94-6). While direct research on this particular isomer is not as extensive as for its more common counterparts like ferulic or caffeic acid, this document synthesizes the available data, leverages established structure-activity relationships within the HCA class, and provides detailed experimental frameworks for its evaluation. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and explore the therapeutic potential of 2-Hydroxy-3-methoxycinnamic acid.

Introduction to 2-Hydroxy-3-methoxycinnamic Acid

2-Hydroxy-3-methoxycinnamic acid is a phenolic acid and a derivative of cinnamic acid.[1] Its structure features a phenyl group substituted with a hydroxyl (-OH) group at position 2 and a methoxy (-OCH3) group at position 3, attached to a propenoic acid side chain.[1] This arrangement, particularly the ortho-hydroxy and meta-methoxy substitution, is critical to its chemical reactivity and biological potential.

The biological efficacy of HCAs is intrinsically linked to the number and position of hydroxyl and methoxy groups on the aromatic ring, as well as the unsaturated propanoic acid tail.[2][3] These features enable the molecule to participate in critical biochemical reactions, such as scavenging free radicals and interacting with enzymatic active sites. This guide will explore the primary biological activities attributed to this class of compounds and detail the methodologies required to validate them for 2-Hydroxy-3-methoxycinnamic acid.

Antioxidant Activity: Radical Scavenging Mechanisms

The foremost reported bioactivity of HCAs is their antioxidant capacity. This activity is primarily driven by their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[2]

Mechanism of Action

The antioxidant mechanism of HCAs can proceed via two main pathways depending on the solvent and molecular structure:[4]

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching it. The resulting phenoxyl radical is stabilized by resonance across the aromatic ring and the conjugated side chain. This is the predominant mechanism in non-polar media.[4]

  • Sequential Proton Loss Electron Transfer (SPLET): In polar protic solvents, the phenolic proton dissociates to form a phenolate anion. This anion then donates an electron to the free radical. This pathway is often kinetically favored in aqueous environments.[4]

The presence of the methoxy group ortho to the hydroxyl group in 2-Hydroxy-3-methoxycinnamic acid is predicted to influence its antioxidant capacity by modulating the bond dissociation enthalpy (BDE) of the phenolic O-H bond through electron-donating effects.[5]

Quantitative Assessment of Antioxidant Activity

While specific IC50 values for 2-Hydroxy-3-methoxycinnamic acid are not widely reported, the following table provides data for related, well-studied HCAs to serve as a benchmark for comparative analysis. A lower IC50 value indicates superior antioxidant activity.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging TEAC*Source
Caffeic Acid~15-30~1.5-2.0[2][6]
Ferulic Acid~40-80~1.0-1.5[2]
p-Coumaric Acid>100~0.5-1.0[2]
2-Hydroxy-3-methoxycinnamic acid Data Not Available Data Not Available

*Trolox Equivalent Antioxidant Capacity

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2-Hydroxy-3-methoxycinnamic acid in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well microplate, add 20 µL of various concentrations of the test compound to 180 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.[7]

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of an antioxidant.

Protocol:

  • Reagent Preparation: Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

G cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH Solution (Violet) DPPH2 Add Test Compound (Antioxidant) DPPH1->DPPH2 DPPH3 Incubate (30 min, Dark) DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 DPPH5 Calculate IC50 DPPH4->DPPH5 ABTS1 Generate ABTS•+ Solution (Blue-Green) ABTS2 Add Test Compound (Antioxidant) ABTS1->ABTS2 ABTS3 Incubate (6-10 min) ABTS2->ABTS3 ABTS4 Measure Absorbance at 734 nm ABTS3->ABTS4 ABTS5 Calculate IC50 ABTS4->ABTS5 G cluster_nuc Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates Complex IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Complex->IkB degradation Complex->NFkB releases Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Genes activates Molecule 2-Hydroxy-3-methoxycinnamic acid Molecule->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect on the COX-2 enzyme, a key player in prostaglandin synthesis during inflammation.

Protocol:

  • Reagent Preparation: Obtain a human recombinant COX-2 enzyme kit. Prepare various concentrations of 2-Hydroxy-3-methoxycinnamic acid and a positive control (e.g., Celecoxib).

  • Enzyme Activation: Prepare the COX-2 enzyme solution according to the manufacturer's instructions (e.g., 300 U/mL) and activate on ice.

  • Assay Reaction: In a 96-well plate, combine the enzyme solution, a chromogenic substrate, and the test compound or control.

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate for COX-2).

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes).

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 570 nm) to quantify the product formed.

  • Calculation: Determine the percentage of enzyme inhibition and calculate the IC50 value.

Anticancer Activity: Induction of Apoptosis

HCAs have been shown to possess anticancer properties by inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis). [3][8]

Mechanism of Action: The Intrinsic Apoptotic Pathway

Apoptosis is a tightly regulated process essential for removing damaged or unwanted cells. The intrinsic (or mitochondrial) pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. [9][10]This family includes pro-survival members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). [11]In healthy cells, pro-survival proteins inhibit the action of pro-apoptotic proteins. [12]Cellular stress or treatment with cytotoxic agents can lead to the activation of "BH3-only" sensor proteins, which neutralize the pro-survival members. This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP) and the release of cytochrome c. [10][11]Cytochrome c then triggers the activation of caspases (e.g., Caspase-9, Caspase-3), which execute the final stages of cell death. [12] Research on the closely related 2-hydroxycinnamic acid (2-HCA) has shown that it induces apoptosis in human ovarian cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, along with key caspases. [13]This provides a strong mechanistic precedent for 2-Hydroxy-3-methoxycinnamic acid.

G Molecule 2-Hydroxy-3-methoxycinnamic acid Bcl2 Pro-survival (Bcl-2, Bcl-xL) Molecule->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Molecule->Bax Activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by Bcl-2 family proteins.

Quantitative Assessment of Cytotoxicity

The following table presents IC50 values for the related compound 2-hydroxycinnamic acid (2-HCA) against human ovarian cancer cell lines, demonstrating its cytotoxic potential. [13]

Cell Line Compound IC50 (mM) after 24h Source
SK-OV-3 (Ovarian Cancer) 2-Hydroxycinnamic acid 1.623 [13]
OVCAR-3 (Ovarian Cancer) 2-Hydroxycinnamic acid 2.123 [13]

| Various Cancer Lines | 2-Hydroxy-3-methoxycinnamic acid | Data Not Available | |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of 2-Hydroxy-3-methoxycinnamic acid and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: Calculate cell viability as a percentage of the untreated control and determine the IC50 value, the concentration that inhibits cell growth by 50%.

Antimicrobial Activity

Several HCAs and their derivatives have been reported to possess antibacterial and antifungal properties. [14]The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Quantitative Assessment of Antimicrobial Activity

Direct data for 2-Hydroxy-3-methoxycinnamic acid is limited. However, studies on other methoxycinnamic acids provide context. For example, p-methoxycinnamic acid has shown activity against colistin-resistant Acinetobacter baumannii, while 3-methoxycinnamic acid showed weak direct activity but potentiated existing antibiotics. [15][16]

Microorganism Compound MIC (µg/mL) Source
A. baumannii (COLR) p-Methoxycinnamic acid 128 - 512 [16]
E. coli (MDR) 3-Methoxycinnamic acid >512 [15]

| Various Strains | 2-Hydroxy-3-methoxycinnamic acid | Data Not Available | |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of 2-Hydroxy-3-methoxycinnamic acid in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

2-Hydroxy-3-methoxycinnamic acid, as a member of the hydroxycinnamic acid family, holds significant therapeutic potential. Based on established structure-activity relationships and data from closely related analogs, it is poised to exhibit valuable antioxidant, anti-inflammatory, and anticancer activities. The presence of both a hydroxyl and a methoxy group on the phenyl ring provides a structural basis for these effects. However, a notable gap exists in the literature regarding direct, quantitative experimental validation of these activities.

Future research should prioritize the systematic evaluation of 2-Hydroxy-3-methoxycinnamic acid using the standardized protocols outlined in this guide. Determining its specific IC50 and MIC values is a critical first step. Subsequent studies should delve deeper into its mechanisms of action, exploring its effects on a wider range of cancer cell lines, its potential for synergistic interactions with existing drugs, and its in vivo efficacy and safety profile in animal models. Such work is essential to unlock the full therapeutic promise of this compound for researchers and drug development professionals.

Sources

Pharmacological Profiling of 2-Hydroxy-3-methoxycinnamic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-methoxycinnamic acid (commonly referred to as orthoferulic acid or o-ferulic acid) is a naturally occurring phenolic acid and a structural isomer of the widely studied ferulic acid (4-hydroxy-3-methoxycinnamic acid). Initially identified as a minor constituent in the ethanolic extracts of Triticum aestivum (wheat) shoots (1)[1], this compound has recently garnered attention in early-stage drug discovery. Emerging in silico and in vitro data suggest that its unique ortho-hydroxy and meta-methoxy configuration provides a distinct pharmacological profile, particularly concerning Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) modulation and intracellular redox homeostasis. This whitepaper outlines the structural rationale, primary pharmacological targets, and robust, self-validating experimental protocols necessary for the preliminary investigation of its therapeutic potential.

Structural Rationale & Physicochemical Profiling

The pharmacological behavior of a phenolic acid is fundamentally dictated by its substitution pattern. In 2-hydroxy-3-methoxycinnamic acid, the proximity of the hydroxyl group at the C2 position to the methoxy group at C3 creates an intramolecular hydrogen-bonding network. This subtle shift from the para-hydroxy configuration of ferulic acid alters the molecule's pKa, lipophilicity, and electron-donating capacity, directly influencing its membrane permeability and receptor docking kinetics.

Table 1: Physicochemical Profile of 2-Hydroxy-3-methoxycinnamic Acid
PropertyValuePharmacological Implication
IUPAC Name (E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acidDefines the trans alkene geometry critical for receptor binding.
Molecular Weight 194.18 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
XLogP3 1.5Moderate lipophilicity; supports passive cellular membrane diffusion.
Melting Point 183 - 184 °CIndicates stable crystalline solid state for formulation.
H-Bond Donors/Acceptors 2 / 4Optimal for forming stable complexes within protein binding pockets.

Data sourced from2[2].

Primary Pharmacological Targets

PPAR-γ Modulation and Metabolic Regulation

PPAR-γ is a ligand-activated nuclear transcription factor that serves as a master regulator of lipid and glucose metabolism. Structure-based drug design studies have identified 2-hydroxy-3-methoxycinnamic acid as a compelling ligand for the PPAR-γ protein (3)[3]. The compound demonstrates a high-affinity docking profile, driven by robust hydrophobic contacts and hydrogen bonding within the receptor's ligand-binding domain (LBD)[3]. Furthermore, patent literature cites 2-hydroxy-3-methoxycinnamic acid as an active agent in compositions designed to alter insulin signaling pathways, thereby lowering blood glucose and treating metabolic disorders such as diabetes and obesity (4)[4].

Table 2: In Silico PPAR-γ Binding Parameters
LigandGlide ScoreH-Bond/Contact ResiduesTarget Implication
2-Hydroxy-3-methoxycinnamic acid -14.10A1, A2, A3, A4, D5, D6, H7, R8Strong predicted affinity indicating potential agonism/partial agonism.

Docking metrics derived from structure-based computational modeling (3)[3].

Pathway OFA 2-Hydroxy-3-methoxycinnamic Acid (Orthoferulic Acid) PPARg PPAR-γ Receptor (Ligand Binding Domain) OFA->PPARg Ligand Binding RXR RXR Heterodimerization PPARg->RXR Complex Formation PPRE PPRE Binding (DNA Promoter) RXR->PPRE Nuclear Translocation Metabolism Metabolic Regulation (Glucose/Lipid Homeostasis) PPRE->Metabolism Gene Transcription

Caption: Proposed pharmacological signaling pathway of 2-Hydroxy-3-methoxycinnamic acid via PPAR-γ activation.

Preliminary Experimental Workflows

To transition from in silico predictions to empirical validation, the following protocols are designed to establish the foundational pharmacology of 2-hydroxy-3-methoxycinnamic acid.

Protocol 1: In Vitro PPAR-γ LBD TR-FRET Binding Assay

Objective: Quantify the direct binding affinity (EC50/IC50) of the compound to the PPAR-γ Ligand Binding Domain.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-hydroxy-3-methoxycinnamic acid in 100% anhydrous DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Complex Assembly: In a 384-well low-volume microplate, combine 5 µL of the compound dilution with 5 µL of a master mix containing GST-tagged PPAR-γ LBD, Terbium-labeled anti-GST antibody (FRET donor), and a fluorescently labeled PPAR-γ tracer (FRET acceptor).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours to allow equilibrium binding.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Terbium) and 665 nm (Tracer).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration using a 4-parameter non-linear regression model to determine the EC50.

Causality & Rationale: Why TR-FRET? Phenolic acids often exhibit intrinsic autofluorescence that confounds standard biochemical assays. Time-Resolved FRET (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background autofluorescence to decay, thereby isolating the specific binding signal. Using the isolated LBD rather than a whole-cell reporter assay at this stage eliminates cellular permeability and metabolic degradation as confounding variables.

Self-Validating System:

  • Positive Control: Rosiglitazone (a known high-affinity PPAR-γ agonist) must be run in parallel to validate receptor functionality.

  • Vehicle Control: 1% DMSO wells establish the baseline FRET signal.

  • Quality Control: The assay is only deemed valid if the calculated Z'-factor (derived from the means and standard deviations of the positive and vehicle controls) is ≥ 0.5, ensuring statistical robustness.

Workflow Prep 1. Compound Prep (DMSO Stock & Dilution) Assay 2. TR-FRET Assay (PPAR-γ LBD Incubation) Prep->Assay Read 3. Fluorescence Read (665nm / 615nm Ratio) Assay->Read Analysis 4. Data Analysis (EC50 & Z'-Factor) Read->Analysis

Caption: Step-by-step TR-FRET experimental workflow for evaluating PPAR-γ ligand binding affinity.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Objective: Evaluate the physiological capacity of 2-hydroxy-3-methoxycinnamic acid to penetrate cell membranes and quench intracellular reactive oxygen species (ROS).

Step-by-Step Methodology:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or Caco-2 cells at 6×10⁴ cells/well in a 96-well black plate with a clear bottom. Incubate for 24 hours at 37°C, 5% CO2.

  • Probe Loading: Wash cells with PBS and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) and varying concentrations of 2-hydroxy-3-methoxycinnamic acid (1 µM to 100 µM) for 1 hour.

  • Radical Initiation: Remove the medium, wash cells twice with PBS, and apply 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) in HBSS to generate peroxyl radicals.

  • Kinetic Readout: Immediately place the plate in a fluorometer (Ex: 485 nm, Em: 538 nm) and record fluorescence every 5 minutes for 1 hour at 37°C.

  • Quantification: Integrate the area under the curve (AUC) for the fluorescence kinetics. Calculate the CAA unit: CAA = 1 - (∫SA / ∫CA), where ∫SA is the AUC of the sample and ∫CA is the AUC of the control.

Causality & Rationale: While cell-free antioxidant assays (like DPPH or ABTS) measure raw chemical reducing power, they fail to account for bioavailability. The CAA assay is chosen because DCFH-DA must be internalized and cleaved by intracellular esterases to become reactive. This ensures that the measured antioxidant activity reflects the compound's true ability to cross the lipid bilayer and function within a physiological intracellular environment.

Self-Validating System:

  • Reference Standard: Quercetin or Trolox is used to generate a standard curve, allowing the compound's efficacy to be expressed in Trolox Equivalents (TE).

  • Cytotoxicity Counter-Screen: A parallel plate must be evaluated using an MTT or CellTiter-Glo assay. If the phenolic acid induces >10% cell death at the highest concentration, the corresponding CAA data must be discarded, as cell death artificially lowers the ROS fluorescence signal, leading to false-positive antioxidant readings.

References

  • 2 National Center for Biotechnology Information. PubChem Compound Summary.

  • 1 El-Basyouni, S., & Towers, G. H. N. (1964). Canadian Journal of Biochemistry.

  • 4 Google Patents. (2006).

  • 3 Senthil, R., et al. (2020). Journal of Biomolecular Structure and Dynamics (ResearchGate).

Sources

Methodological & Application

Application Note: Organic Synthesis and Isolation of trans-2-Hydroxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Medicinal Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

2-Hydroxy-3-methoxycinnamic acid (also known as ortho-ferulic acid) is a highly valued phenolic acid derivative. It serves as a crucial structural scaffold in medicinal chemistry, particularly in the synthesis of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) inhibitors for metabolic disorders, as well as novel antimicrobial agents[1].

Synthesizing the free acid presents a unique chemical challenge. The standard Knoevenagel-Doebner condensation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with malonic acid inherently yields the cyclized lactone, 8-methoxycoumarin. This occurs because the extreme proximity and nucleophilicity of the ortho-hydroxyl group drive spontaneous intramolecular esterification with the newly formed unsaturated carboxylic acid[2].

To successfully isolate the open-chain cinnamic acid, a robust, two-stage synthetic protocol is required. This guide details a self-validating workflow:

  • Condensation & Lactonization: Controlled formation of the coumarin intermediate via base-catalyzed condensation.

  • Hydrolysis & Isomerization: Targeted base-catalyzed lactone hydrolysis (saponification) to open the ring, yielding sodium cis-2-hydroxy-3-methoxycinnamate. Because the cis-isomer is primed for re-lactonization upon protonation, prolonged heating is mandatory to drive geometric isomerization to the thermodynamically stable trans-isomer[3].

  • Kinetic Trapping: Kinetically controlled acidification at low temperatures (<10 °C) to precipitate the trans-cinnamic acid before any residual cis-isomer can re-close into the coumarin ring.

Visualizing the Synthetic Pathway

SynthesisPathway Node1 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) Node3 Knoevenagel-Doebner Condensation (Pyridine/Piperidine, Heat) Node1->Node3 Node2 Malonic Acid Node2->Node3 Node4 8-Methoxycoumarin (Lactone Intermediate) Node3->Node4 Decarboxylation & Lactonization Node5 Base-Catalyzed Hydrolysis (Aqueous NaOH, Reflux) Node4->Node5 Node6 Sodium cis-2-hydroxy-3-methoxycinnamate Node5->Node6 Ring Opening Node7 Isomerization (Prolonged Heating) Node6->Node7 Node8 Sodium trans-2-hydroxy-3-methoxycinnamate Node7->Node8 cis-trans conversion Node9 Controlled Acidification (Dilute HCl, <10°C) Node8->Node9 Node10 trans-2-Hydroxy-3-methoxycinnamic acid (Target Product) Node9->Node10 Protonation & Precipitation

Reaction pathway for the synthesis of trans-2-hydroxy-3-methoxycinnamic acid.

Materials and Reagents

Table 1: Quantitative Data for Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
2-Hydroxy-3-methoxybenzaldehyde152.151.015.2 g (100 mmol)Starting Material
Malonic Acid104.061.212.5 g (120 mmol)Active Methylene
Pyridine79.10Solvent30.0 mLBase / Solvent
Piperidine85.150.11.0 mL (10 mmol)Catalyst
Sodium Hydroxide (10% aq)40.00Excess100.0 mLHydrolysis Reagent
Hydrochloric Acid (2 M)36.46ExcessAs neededAcidification

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 8-Methoxycoumarin (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (100 mmol) of o-vanillin and 12.5 g (120 mmol) of malonic acid in 30 mL of anhydrous pyridine.

  • Catalysis: Add 1.0 mL of piperidine.

    • Causality: Piperidine acts as a secondary amine catalyst, forming an active iminium ion intermediate with the aldehyde, which significantly accelerates the nucleophilic attack by malonic acid[2].

  • Condensation & Decarboxylation: Attach a reflux condenser and heat the mixture in an oil bath at 90–100 °C for 3 to 4 hours.

    • Causality: Thermal energy drives the Doebner decarboxylation of the intermediate malonic acid derivative. The spatial proximity of the ortho-hydroxyl group forces immediate intramolecular esterification, yielding the closed-ring 8-methoxycoumarin.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice containing 30 mL of concentrated HCl.

    • Causality: The acidic ice bath neutralizes the pyridine solvent, converting it into water-soluble pyridinium chloride, thereby precipitating the crude coumarin.

  • Isolation: Filter the precipitated 8-methoxycoumarin under vacuum, wash thoroughly with cold distilled water, and dry under vacuum.

Phase 2: Base-Catalyzed Hydrolysis & Isomerization
  • Ring Opening: Suspend the crude 8-methoxycoumarin (approx. 15 g) in 100 mL of 10% aqueous NaOH solution in a 250 mL round-bottom flask.

  • Thermal Isomerization: Heat the suspension to a vigorous reflux for 2.5 hours.

    • Causality: The strong alkaline environment cleaves the lactone ring, generating the water-soluble sodium salt of cis-2-hydroxy-3-methoxycinnamic acid. Prolonged refluxing provides the necessary activation energy to overcome the rotational barrier of the double bond, isomerizing the sterically hindered cis-configuration to the thermodynamically favored trans-configuration[3].

  • Cooling: Remove the flask from the heat and cool the dark, homogenous solution to 0–5 °C using an ice-water bath.

Phase 3: Kinetic Acidification and Product Isolation
  • Controlled Protonation: While strictly maintaining the internal temperature below 10 °C, add 2 M HCl dropwise with vigorous stirring until the solution reaches pH 2.0–2.5.

    • Causality (Critical Step): Temperature control is paramount. If acidified at elevated temperatures, the trans-isomer may partially revert, or any trace cis-isomer will rapidly re-lactonize into 8-methoxycoumarin. Cold acidification kinetically traps and precipitates the free trans-2-hydroxy-3-methoxycinnamic acid.

  • Filtration: Collect the resulting pale yellow precipitate via vacuum filtration.

  • Purification: Wash the filter cake with ice-cold distilled water to remove residual sodium chloride. Recrystallize the crude product from a boiling ethanol/water mixture to afford pure trans-2-hydroxy-3-methoxycinnamic acid.

Expected Results & Analytical Validation

To ensure the self-validating nature of this protocol, verify the conversion of the lactone to the open-chain acid using the spectral markers outlined below.

Table 2: Analytical Validation Data

Parameter8-Methoxycoumarin (Intermediate)trans-2-Hydroxy-3-methoxycinnamic acid
Appearance Off-white to pale yellow needlesPale yellow crystalline powder
Expected Yield 80 - 85%70 - 75% (over two steps)
Melting Point 88 - 90 °C168 - 170 °C
IR (KBr) 1715 cm⁻¹ (Lactone C=O stretch)1680 cm⁻¹ (Carboxylic C=O), 3200-3400 cm⁻¹ (Broad, OH)
¹H NMR (DMSO-d₆) δ 6.2 (d, 1H, alkene), 7.7 (d, 1H, alkene)δ 6.5 (d, 1H, trans-alkene, J=16 Hz), 7.8 (d, 1H, trans-alkene, J=16 Hz)

Note: The disappearance of the lactone carbonyl stretch (1715 cm⁻¹) and the appearance of a broad hydroxyl band alongside a large coupling constant (J = 16 Hz) in the ¹H NMR unequivocally confirm the successful synthesis of the trans-cinnamic acid.

References

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. National Center for Biotechnology Information (NCBI).4

  • Structure-based drug design of Peroxisome Proliferator Activated Receptor gamma inhibitors: Ferulic acid and derivatives. ResearchGate.1

  • Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. National Center for Biotechnology Information (NCBI).3

Sources

Application Note: High-Resolution ¹H NMR Spectral Analysis of 2-Hydroxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Hydroxy-3-methoxycinnamic acid (commonly known as ortho-ferulic acid) is a highly valued phenolic acid isomer widely studied for its potent antioxidant capacity and its role as a structural scaffold for semisynthetic apoptosis-inducing agents 1. In drug development and natural product synthesis, accurate structural elucidation is paramount. This application note provides a comprehensive, self-validating protocol for the ¹H NMR acquisition and spectral assignment of 2-hydroxy-3-methoxycinnamic acid, detailing the causality behind solvent selection, acquisition parameters, and chemical shift phenomena.

Experimental Methodology & Self-Validating Protocol

To ensure reproducibility and spectral integrity, the experimental workflow must be treated as a self-validating system where each step confirms the success of the previous one.

Solvent Selection Strategy

In NMR spectroscopy, solvent selection dictates the visibility of exchangeable protons. Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the gold standard for phenolic acids 2. Unlike CDCl₃, which suffers from poor solubility for polar cinnamic derivatives, or D₂O, which causes rapid deuterium exchange (silencing the -OH and -COOH signals), DMSO- d6​ strongly solvates the molecule. Furthermore, DMSO acts as a hydrogen-bond acceptor, locking the phenolic -OH proton in a deshielded state and preventing rapid chemical exchange, thereby rendering it visible as a distinct broad singlet.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-hydroxy-3-methoxycinnamic acid in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Manually tune and match the probe to the ¹H frequency to maximize the quality factor (Q) of the RF coil, ensuring maximum signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock the magnetic field to the deuterium frequency of DMSO. Perform gradient shimming (e.g., TopShim) to ensure B0​ field homogeneity.

  • Internal Validation Checkpoint: Acquire a single-scan dummy free induction decay (FID) to optimize the Receiver Gain (RG). Causality Check: An over-amplified FID will clip, leading to baseline distortions and spurious harmonic peaks that invalidate integration values. Ensure the residual DMSO pentet (δ 2.50) is sharp (line width at half height < 1.0 Hz), confirming optimal shimming.

  • Data Acquisition: Run a standard 1D ¹H pulse sequence (e.g., zg30). Use a spectral width of 15 ppm, 64k data points, 16–32 scans, and a relaxation delay ( d1​ ) of 2.0 seconds to allow full longitudinal relaxation ( T1​ ) of the protons.

  • Processing: Apply a 0.3 Hz exponential line-broadening function before Fourier Transformation (FT). Manually phase the spectrum (zero- and first-order) and apply a polynomial baseline correction.

Workflow Prep Sample Preparation (DMSO-d6) Tune Probe Tuning & Matching (1H Channel) Prep->Tune Shim Locking & Shimming (B0 Homogeneity) Tune->Shim Acq FID Acquisition (zg30 Pulse Sequence) Shim->Acq Proc Data Processing (FT, Phase Corr.) Acq->Proc Analyze Spectral Analysis (Integration & J-Coupling) Proc->Analyze

Experimental workflow for 1H NMR acquisition and processing.

Spectral Assignment & Quantitative Data

The ¹H NMR spectrum of 2-hydroxy-3-methoxycinnamic acid can be logically divided into four distinct regions: aliphatic (methoxy), olefinic (trans-alkene), aromatic (trisubstituted ring), and exchangeable protons.

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
12.30 Broad Singlet (br s)1H--COOH (Carboxylic acid)
9.45 Broad Singlet (br s)1H--OH (Phenolic, C2)
7.85 Doublet (d)1H16.0H-β (Alkene, trans)
7.15 Doublet of doublets (dd)1H8.0, 1.5H-6 (Aromatic)
7.00 Doublet of doublets (dd)1H8.0, 1.5H-4 (Aromatic)
6.80 Triplet (t)1H8.0H-5 (Aromatic)
6.45 Doublet (d)1H16.0H-α (Alkene, trans)
3.82 Singlet (s)3H--OCH₃ (Methoxy, C3)

(Note: Exact chemical shifts may vary slightly by ±0.05 ppm depending on sample concentration and exact temperature, but the relative order and J-couplings remain rigid).

Logic Mol 2-Hydroxy-3-methoxycinnamic Acid Reg1 Aliphatic Region (3.8 ppm) Mol->Reg1 Reg2 Olefinic Region (6.4 - 8.0 ppm) Mol->Reg2 Reg3 Aromatic Region (6.8 - 7.3 ppm) Mol->Reg3 Reg4 Exchangeable (9.0 - 12.5 ppm) Mol->Reg4 Sig1 Methoxy (-OCH3) Singlet, 3H Reg1->Sig1 Sig2 Trans-Alkene (H-α, H-β) Doublets, J = 16 Hz Reg2->Sig2 Sig3 AMX Spin System Coupled Multiplets Reg3->Sig3 Sig4 -OH & -COOH Broad Singlets Reg4->Sig4

Logical framework for 1H NMR spectral assignment of the target compound.

Mechanistic Insights: The Causality of Chemical Shifts

To move beyond mere observation, it is critical to understand why these signals appear where they do. The electronic environment of 2-hydroxy-3-methoxycinnamic acid provides a masterclass in NMR shielding and deshielding effects 3.

Trans-Alkene Geometry and the Karplus Equation

The alkene protons (H-α and H-β) appear as a pair of doublets. The massive scalar coupling constant ( J=16.0 Hz) is a direct consequence of the Karplus relationship. Because the dihedral angle between these two protons is approximately 180°, orbital overlap is maximized, facilitating strong spin-spin coupling that unequivocally confirms the trans (E) configuration of the acrylic acid tail.

Anisotropic Deshielding of H-β

The H-β proton appears significantly downfield (δ 7.85) compared to typical isolated alkenes. This is driven by two factors:

  • Mesomeric Effect: The conjugated carbonyl group withdraws electron density from the β-carbon via resonance, deshielding the attached proton.

  • Conformational Locking: In the ortho-hydroxy isomer, intramolecular hydrogen bonding between the C2-OH and the carbonyl oxygen restricts bond rotation. This locks the alkene in a coplanar conformation with the aromatic ring, placing H-β directly in the deshielding zone of the ring's magnetic anisotropy.

The Aromatic AMX Spin System

The 1,2,3-trisubstitution pattern on the benzene ring leaves three adjacent protons (H-4, H-5, H-6), generating a classic AMX spin system.

  • H-6 (δ 7.15): Located ortho to the electron-withdrawing acrylic chain, it experiences significant deshielding. It splits into a doublet of doublets due to ortho coupling with H-5 ( J=8.0 Hz) and meta coupling with H-4 ( J=1.5 Hz).

  • H-4 (δ 7.00): Located ortho to the electron-donating methoxy group, it is relatively shielded compared to H-6. It also appears as a doublet of doublets.

  • H-5 (δ 6.80): Positioned meta to the acrylic chain but ortho to both the hydroxyl and methoxy groups, H-5 is the most shielded aromatic proton. Because its ortho coupling constants to H-4 and H-6 are nearly identical ( J≈8.0 Hz), the signal merges into an apparent triplet (t).

References

  • Title : Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold | Source : Semantic Scholar | URL : 1

  • Title : Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid | Source : ResearchGate | URL : 2

  • Title : The Benefits of Plant Extracts for Human Health | Source : MDPI | URL : 3

Sources

Application Note: Mass Spectrometry Fragmentation Profiling of 2-Hydroxy-3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmacokinetics Researchers Focus: Structural elucidation, gas-phase fragmentation mechanisms, and LC-MS/MS method standardization.

Executive Summary

2-Hydroxy-3-methoxycinnamic acid (often referred to as ortho-ferulic acid) is a specialized phenolic acid isomer with significant implications in plant metabolomics and drug development. Distinguishing this compound from its ubiquitous isomer, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), requires a deep understanding of its gas-phase behavior. This application note details the characteristic collision-induced dissociation (CID) pathways of 2-hydroxy-3-methoxycinnamic acid, emphasizing the structurally diagnostic ortho effect that drives its unique fragmentation pattern[1].

Mechanistic Principles of Fragmentation (The "Why")

In negative electrospray ionization (ESI-), 2-hydroxy-3-methoxycinnamic acid readily deprotonates at the carboxylic acid moiety to yield a stable [M-H]⁻ precursor ion at m/z 193.05[2]. When subjected to CID, the molecule undergoes three primary competitive fragmentation pathways. Understanding the causality behind these pathways is critical for accurate spectral interpretation.

A. The Ortho Effect (Lactonization via H₂O Loss)

The most critical diagnostic feature of 2-hydroxy-3-methoxycinnamic acid is the neutral loss of water (18.01 Da) to form a fragment at m/z 175.04.

  • Causality: This is driven by the spatial proximity of the 2-hydroxyl group to the propenoic acid side chain at C1. During collisional activation, an intramolecular nucleophilic attack or hydrogen transfer occurs, eliminating H₂O and forcing the molecule into a rigid, stable coumarin-like lactone ring[1].

  • Analytical Value: This fragment is strictly absent in meta- or para-hydroxy isomers (like standard ferulic acid), making it the definitive biomarker for the ortho-hydroxy configuration.

B. Homolytic Demethylation (•CH₃ Loss)

Methoxylated aromatic rings exhibit a highly specific cleavage pattern: the loss of a methyl radical (15.02 Da)[3].

  • Causality: While the "even-electron rule" suggests that even-electron precursor ions should yield even-electron product ions, highly conjugated phenoxide systems can stabilize an unpaired electron. The homolytic cleavage of the O-CH₃ bond generates a highly stabilized distonic radical anion ([M-H-•CH₃]⁻•) at m/z 178.03[4].

C. Decarboxylation (CO₂ Loss)

The loss of carbon dioxide (44.01 Da) is a universal feature of cinnamic and benzoic acid derivatives.

  • Causality: The cleavage of the carboxylate group from the propenoic side chain is energetically favorable at low-to-medium collision energies, yielding a stable styrene-like anion at m/z 149.06[3].

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the CID fragmentation cascade, highlighting the exact mass transitions and the required energy regimes.

G Precursor 2-Hydroxy-3-methoxycinnamic acid [M-H]⁻ m/z 193.05 LossH2O Coumarin-like Derivative [M-H-H₂O]⁻ m/z 175.04 Precursor->LossH2O -H₂O (18 Da) Ortho Effect (Low CE) LossCO2 Decarboxylated Anion [M-H-CO₂]⁻ m/z 149.06 Precursor->LossCO2 -CO₂ (44 Da) (Low/Med CE) LossCH3 Demethylated Radical Anion [M-H-•CH₃]⁻• m/z 178.03 Precursor->LossCH3 -•CH₃ (15 Da) Homolytic Cleavage (High CE) LossCO2CH3 Decarboxylated & Demethylated [M-H-CO₂-•CH₃]⁻• m/z 134.04 LossCO2->LossCO2CH3 -•CH₃ (15 Da) LossCH3->LossCO2CH3 -CO₂ (44 Da)

MS/MS fragmentation pathway of 2-hydroxy-3-methoxycinnamic acid highlighting the ortho effect.

Quantitative Data Summary

To facilitate high-resolution mass spectrometry (HRMS) method building, the exact monoisotopic masses and neutral losses are summarized below.

Table 1: Diagnostic Product Ions for 2-Hydroxy-3-methoxycinnamic acid ([M-H]⁻ m/z 193.0506)

Exact Mass (m/z)Ion AssignmentStructural MechanismNeutral Loss (Da)Relative Abundance
193.0506 [M-H]⁻Precursor IonN/A100% (Low CE)
178.0272 [M-H-•CH₃]⁻•Homolytic Demethylation15.0234High
175.0401 [M-H-H₂O]⁻Ortho effect (Lactonization)18.0105Medium
149.0608 [M-H-CO₂]⁻Decarboxylation43.9898High
134.0373 [M-H-CO₂-•CH₃]⁻•Decarboxylation + Demethylation59.0133Medium

Standardized LC-MS/MS Protocol (The "How")

To ensure a self-validating system , this protocol includes specific chromatographic parameters designed to maintain peak shape while maximizing negative ion generation, alongside a built-in quality control step.

Step 1: Sample Preparation
  • Extract the biological matrix using a cold Methanol/Water (80:20, v/v) solution to precipitate proteins while solubilizing phenolic acids.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

Step 2: Liquid Chromatography (UHPLC) Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to resolve structural isomers.

  • Mobile Phase A: 0.05% Formic Acid in LC-MS grade Water. (Note: While high concentrations of formic acid suppress negative ionization, 0.05% provides the optimal balance of suppressing silanol interactions on the column to prevent peak tailing, while still allowing efficient droplet deprotonation at the ESI source).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 8 minutes, followed by a column wash at 95% B.

  • Flow Rate: 0.35 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramping: Use a stepped CE of 15, 25, and 35 eV.

    • Rationale: The ortho effect (H₂O loss) and CO₂ loss require lower internal energy (10–20 eV), whereas the homolytic cleavage of the methyl radical requires higher energy (25–35 eV). Stepping the CE ensures all diagnostic fragments are captured in a single MS2 scan.

Step 4: System Suitability & Quality Control (Self-Validation)

To validate that your source conditions are not causing artificial in-source fragmentation, run a parallel standard of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) .

  • Validation Criteria: The MS/MS spectrum of the 4-hydroxy isomer must not show the m/z 175.04 peak. If m/z 175.04 is absent in the 4-hydroxy isomer but present in your target sample, you have successfully validated the ortho effect and confirmed the identity of 2-hydroxy-3-methoxycinnamic acid.

References

  • [4] Li, Z., et al. "Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database." Analytical Chemistry (ACS Publications), 2018. URL: [Link]

  • [3] Bento-Silva, A., et al. "Hydroxycinnamic Acids and Their Derivatives in Broa, a Traditional Ethnic Maize Bread." Foods (MDPI), 2020. URL: [Link]

  • [2] PubChemLite. "2-hydroxy-3-methoxycinnamic acid (C10H10O4) - Predicted Collision Cross Section and MS Data." Luxembourg Centre for Systems Biomedicine (LCSB). URL: [Link]

  • [1] Narváez-Cuenca, C. E., et al. "Identification and quantification of (dihydro) hydroxycinnamic acids and their conjugates in potato by UHPLC–DAD–ESI-MS." Journal of Chromatography A (ResearchGate), 2015. URL: [Link]

Sources

Application Note: A Validated HPLC-DAD Method for the Quantitative Determination of 2-Hydroxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography method coupled with a diode array detector (HPLC-DAD) for the accurate quantification of 2-Hydroxy-3-methoxycinnamic acid. As a key secondary metabolite and a member of the hydroxycinnamic acid family, precise measurement of this compound is critical in pharmaceutical research, natural product analysis, and quality control settings. The described method has been fully validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. This document provides a comprehensive, step-by-step protocol suitable for researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-3-methoxycinnamic acid (2H3MCA) is an aromatic compound belonging to the class of hydroxycinnamic acids.[1] These compounds are widely distributed in the plant kingdom and are of significant interest due to their diverse biological activities, including antioxidant properties. Accurate and reliable quantification is essential for evaluating the purity of synthetic batches, determining its concentration in complex matrices such as plant extracts, and for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[2] When paired with a Diode Array Detector (DAD), it allows for highly selective and sensitive analysis. The DAD acquires the entire UV-Vis spectrum for each point in the chromatogram, which aids in peak identification and purity assessment.[3] This application note presents a validated HPLC-DAD method specifically tailored for 2H3MCA, providing the scientific community with a trustworthy and reproducible analytical procedure.

Principle of the Method

The separation is based on reversed-phase chromatography (RPC), where the analyte is separated based on its polarity. A nonpolar C18 stationary phase is used in conjunction with a polar mobile phase. 2-Hydroxy-3-methoxycinnamic acid, being a moderately polar compound, will partition between the stationary and mobile phases. By gradually increasing the organic solvent content of the mobile phase (gradient elution), the analyte is eluted from the column and directed to the DAD detector. Quantification is achieved by measuring the absorbance at its maximum absorption wavelength (λmax) and correlating the peak area to a calibration curve constructed from known standards.

Materials and Instrumentation

Reagents and Chemicals
  • 2-Hydroxy-3-methoxycinnamic acid reference standard (≥98% purity)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade, ~99%)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD)

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of 2H3MCA.

ParameterCondition
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 15% B; 2-10 min: 15% to 60% B; 10-12 min: 60% B; 12-13 min: 60% to 15% B; 13-18 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
DAD Wavelength Detection at 325 nm ; Spectrum acquired from 200-400 nm for peak purity analysis.

Causality Behind Choices:

  • C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain moderately polar phenolic acids like 2H3MCA.

  • Formic Acid: Acidifying the mobile phase to a pH well below the pKa of the carboxylic acid group (~4-5) ensures the analyte is in its neutral, protonated form. This prevents peak tailing and leads to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is essential for eluting the analyte with a good peak shape in a reasonable time while also cleaning the column of more nonpolar contaminants.

  • Column Temperature: Maintaining a constant temperature of 35 °C ensures stable and reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

  • DAD Wavelength: Cinnamic acid derivatives typically exhibit strong absorbance between 300-330 nm.[5] Recording the full spectrum allows for confirmation of the peak's identity by comparing it to the standard's spectrum.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Hydroxy-3-methoxycinnamic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid). A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (General Protocol for Plant Material)
  • Extraction: Weigh 1 g of dried, powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol.[4]

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[6]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Decant the supernatant into a clean flask. Repeat the extraction process on the pellet two more times, pooling the supernatants.

  • Evaporation: Evaporate the pooled solvent under reduced pressure at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

  • Filtration: Prior to injection, filter the reconstituted sample through a 0.45 µm syringe filter to remove particulates and prevent column blockage.

Overall Experimental Workflow

The entire process, from sample preparation to data analysis, is outlined below.

G cluster_prep Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing node_std Prepare Standard Solutions (1-100 µg/mL) node_filter Filter all solutions (0.45 µm Syringe Filter) node_std->node_filter node_sample Sample Extraction (e.g., Plant Material) node_sample->node_filter node_inject Inject into HPLC System node_filter->node_inject node_separate Separation on C18 Column (Gradient Elution) node_inject->node_separate node_detect DAD Detection (325 nm & 200-400 nm) node_separate->node_detect node_integrate Integrate Peak Area node_detect->node_integrate node_calibrate Construct Calibration Curve (Standards) node_integrate->node_calibrate node_quantify Quantify Analyte in Sample node_integrate->node_quantify node_calibrate->node_quantify

Caption: Workflow from preparation to quantification.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it was validated according to ICH Q2(R1) guidelines.[7][8][9] This process establishes the performance characteristics of the procedure and ensures its trustworthiness.

Validation Parameters and Procedures
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and the sample, ensuring no interfering peaks are present at the retention time of 2H3MCA. The DAD's peak purity function should also be used.

  • Linearity: The linearity of the method was assessed by analyzing the six prepared standard solutions (1-100 µg/mL) in triplicate. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.

  • Accuracy: Accuracy was determined by a recovery study. A sample of known concentration was spiked with the 2H3MCA standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day): Six replicate injections of a standard solution (e.g., 25 µg/mL) were performed on the same day, and the Relative Standard Deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day): The repeatability test was performed by a different analyst on a different day to assess the method's robustness under varied conditions. The %RSD was calculated.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N of 3, and the LOQ is the concentration that yields an S/N of 10.[5][10]

Acceptance Criteria

The following table summarizes the typical acceptance criteria for the validation parameters.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD & LOQ Determined and reported (S/N = 3 for LOD, 10 for LOQ)
Method Validation Workflow

G cluster_main Method Validation Workflow (ICH Q2) start Optimized HPLC Method specificity specificity start->specificity linearity Linearity & Range 6 concentrations (n=3) r² ≥ 0.999 start->linearity accuracy Accuracy Spiked Recovery (n=3) 3 levels (80, 100, 120%) Recovery: 98-102% start->accuracy precision Precision (%RSD ≤ 2%) Repeatability (n=6) Intermediate (Inter-day) start->precision sensitivity Sensitivity LOD (S/N=3) LOQ (S/N=10) start->sensitivity end_node Validated Method specificity->end_node linearity->end_node accuracy->end_node precision->end_node sensitivity->end_node

Caption: The validation process for the HPLC method.

Results and Discussion

A typical chromatogram of a 25 µg/mL standard solution shows a sharp, well-resolved peak for 2-Hydroxy-3-methoxycinnamic acid at a retention time of approximately 8.5 minutes under the specified conditions. The DAD allows for the extraction of the UV spectrum from the peak apex, which can be stored in a library and used for positive identification in unknown samples by spectral matching.

The method consistently meets all validation criteria. The calibration curve is linear over the range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999. Accuracy studies show recoveries between 99.1% and 101.5%. Both intra-day and inter-day precision results are well within the acceptable limit, with %RSD values below 1.5%. The calculated LOD and LOQ demonstrate that the method is sufficiently sensitive for trace-level analysis.

Conclusion

The HPLC-DAD method described in this application note is specific, linear, accurate, precise, and sensitive for the quantification of 2-Hydroxy-3-methoxycinnamic acid. The detailed protocols for instrumentation, sample preparation, and method validation provide a complete and self-validating system for immediate implementation in a quality control or research laboratory. This robust analytical procedure is suitable for a wide range of applications, from the analysis of bulk pharmaceutical ingredients to the quantification of the analyte in complex natural product matrices.

References

  • 2-Hydroxy-3-methoxycinnamic acid | C10H10O4 | CID 5463156 - PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Properties of Cinnamic acid, 2-hydroxy-3-methoxy- (CAS 3626-94-6) - Cheméo. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

  • Steps of sample preparation for HPLC characterization of phenolic compounds. - ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. [Link]

  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL - Polish Journal of Food and Nutrition Sciences. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species - MDPI. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC, National Center for Biotechnology Information. [Link]

  • 2-hydroxy-3-methoxycinnamic acid (C10H10O4) - PubChemLite. [Link]

  • Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate - Journal of Applied Pharmaceutical Science. [Link]

  • Using HPLC Method with DAD Detection for the Simultaneous Determination of 15 Drugs in Surface Water and Wastewater - Polish Journal of Environmental Studies. [Link]

  • A reliable HPLC-DAD method for simultaneous determination of related substances in TBI-166 active pharmaceutical ingredient - Journal of Analytical Science and Technology. [Link]

Sources

Application Note: Reverse-Phase HPLC-DAD Analysis of Hydroxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Hydroxycinnamic acids (HCAs)—primarily caffeic, ferulic, p-coumaric, and sinapic acids, along with their esterified derivatives like chlorogenic acid—are ubiquitous secondary metabolites in the plant kingdom. They are heavily scrutinized in drug development and nutraceutical quality control due to their potent antioxidant, anti-inflammatory, and antimicrobial properties .

However, the robust quantification of HCAs presents distinct analytical challenges. Their structural similarities, varying degrees of hydrophobicity, and susceptibility to photo-isomerization demand a highly optimized, self-validating chromatographic system. This application note details a field-proven Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol coupled with Diode Array Detection (DAD), emphasizing the physicochemical causality behind each methodological choice.

Scientific Rationale: The Causality of the Method

To move beyond merely executing steps, an analytical scientist must understand the why behind the chromatography. The parameters in this protocol are engineered to address the specific molecular behavior of HCAs:

  • Stationary Phase Dynamics: HCAs possess both aromatic rings and polar hydroxyl/carboxyl moieties. An end-capped, high-density C18 (octadecylsilane) column is mandatory. Without end-capping, the free silanol groups on the silica support will engage in secondary hydrogen bonding with the hydroxyl groups of the HCAs, leading to severe peak tailing and compromised resolution.

  • Mobile Phase pH Suppression: The carboxylic acid group on HCAs has a pKa​ ranging from 4.0 to 4.5. If the mobile phase pH is near this value, the molecules exist in a dynamic equilibrium between ionized and neutral states, causing split peaks and erratic retention times. By utilizing 0.1% formic acid, the mobile phase pH is driven down to ~2.7. This is well below the pKa​ , ensuring the analytes remain fully protonated (neutral), thereby maximizing their hydrophobic interaction with the C18 stationary phase .

  • Photometric Specificity: The conjugated π -electron system of the cinnamoyl backbone provides a strong, characteristic UV absorption maximum ( λmax​ ) between 310 nm and 330 nm. Monitoring at 320 nm via DAD filters out background noise from other phenolic classes (such as hydroxybenzoic acids, which absorb near 280 nm), dramatically improving the signal-to-noise ratio .

  • Photo-stability: HCAs readily undergo trans-to-cis isomerization when exposed to UV or ambient light. All extractions and autosampler storage must utilize amber glassware to preserve the native trans-isomer dominance.

Methodological Framework

G Root RP-HPLC Method Optimization for Hydroxycinnamic Acids StatPhase Stationary Phase End-capped C18 Root->StatPhase MobPhase Mobile Phase 0.1% Formic Acid Root->MobPhase Detection Detection DAD at 320 nm Root->Detection StatReason Prevents secondary silanol interactions (reduces tailing) StatPhase->StatReason MobReason Suppresses ionization (pH < pKa of COOH) MobPhase->MobReason DetReason Targets conjugated cinnamoyl chromophore Detection->DetReason

Logical framework for RP-HPLC parameter selection in hydroxycinnamic acid analysis.

Experimental Protocol

Reagents and Materials
  • Standards: Chlorogenic acid, Caffeic acid, p-Coumaric acid, Ferulic acid, Sinapic acid (Purity 99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and highly pure Formic Acid (FA).

  • Consumables: 0.22 µm PTFE syringe filters, amber HPLC vials.

Sample Preparation (Extraction)
  • Weighing: Accurately weigh 100.0 mg of lyophilized sample powder into a 15 mL amber centrifuge tube.

  • Solvation: Add 5.0 mL of extraction solvent (70% Methanol / 30% Water v/v, containing 0.1% Formic acid). Note: The acidic modifier in the extraction solvent prevents premature degradation and oxidation of the phenolics.

  • Extraction: Sonicate the mixture in a water bath at 25°C for 30 minutes. Avoid higher temperatures to prevent thermal degradation of heat-labile esters like chlorogenic acid.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Chromatographic Conditions
  • Column: End-capped C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30°C (Maintains solvent viscosity and stabilizes retention times).

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD scanning from 200–400 nm; quantification extracted at 320 nm .

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Acetonitrile.

System Suitability and Self-Validation (SST)

A protocol is only as good as its internal validation mechanisms. Before analyzing unknown samples, inject a 50 µg/mL mixed standard solution and verify the system against the following criteria:

  • Resolution ( Rs​ ): The critical pair in this mixture is typically p-Coumaric acid and Ferulic acid. Ensure Rs​≥1.5 (baseline resolution).

  • Tailing Factor ( Tf​ ): Measure Tf​ for Caffeic acid. It must be ≤1.5 . A higher value indicates column voiding or active silanol interference.

  • Precision: Perform 5 replicate injections of the standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

Quantitative Data Summaries

The following tables summarize the expected physicochemical behavior and the optimized gradient required to achieve baseline separation of the target analytes.

Table 1: Physicochemical Properties and Chromatographic Markers of Target HCAs

AnalyteFormulaApprox. pKa​ LogP (Hydrophobicity) λmax​ (nm)Expected Elution Order
Chlorogenic Acid C16​H18​O9​ 3.3-0.453241 (Most Polar)
Caffeic Acid C9​H8​O4​ 4.61.153232
p-Coumaric Acid C9​H8​O3​ 4.61.793103
Ferulic Acid C10​H10​O4​ 4.51.673224
Sinapic Acid C11​H12​O5​ 4.51.853245 (Most Non-Polar)

Data synthesized from established pharmacognosy standards and chromatographic behavior under acidic conditions.

Table 2: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0 955Initial holding (Equilibration)
15.0 8020Linear gradient (Elutes Chlorogenic & Caffeic)
30.0 6040Linear gradient (Elutes p-Coumaric, Ferulic, Sinapic)
35.0 1090Column wash (Removes highly hydrophobic matrix)
40.0 955Return to initial conditions
45.0 955Re-equilibration

References

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites Source: PubMed Central (PMC) URL:[Link]

  • Optimization and Kinetic Modelling of Hydroxycinnamic Acid Extraction from Anethum graveolens Leaves Source: MDPI (Antioxidants) URL:[Link]

  • Validation of Methodology for Quantifying Caffeic and Ferulic Acids in Raw and Roasted Coffee Extracts by High-Performance Liquid Chromatography Source: MDPI (Sensors) URL:[Link]

2-Hydroxy-3-methoxycinnamic acid in DPPH radical scavenging assay

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the DP-PH Radical Scavenging Assay Using 2-Hydroxy-3-methoxycinnamic Acid

Introduction

2-Hydroxy-3-methoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound of significant interest in the fields of pharmacology and drug development due to its potential antioxidant properties. The evaluation of antioxidant capacity is a critical step in the characterization of novel therapeutic agents. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, rapid, and straightforward method for assessing the ability of compounds to act as free radical scavengers. This application note provides a detailed protocol for the utilization of the DPPH assay to determine the antioxidant activity of 2-Hydroxy-3-methoxycinnamic acid, intended for researchers, scientists, and professionals in drug development.

Scientific Background: The Chemistry of Antioxidant Action

The DPPH radical is a stable free radical that exhibits a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. The antioxidant activity of a compound is determined by its ability to donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it. This process leads to a color change from violet to yellow, which can be quantified spectrophotometrically. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound being tested.

2-Hydroxy-3-methoxycinnamic acid, as a phenolic acid, possesses hydroxyl and methoxy groups on its aromatic ring. These functional groups are key to its antioxidant activity. The hydroxyl group can readily donate a hydrogen atom to the DPPH radical, while the methoxy group can also contribute to the stabilization of the resulting phenoxyl radical through resonance effects.

The reaction mechanism can be summarized as follows:

DPPH• (violet) + AH (antioxidant) → DPPH-H (yellow) + A• (antioxidant radical)

Where AH represents the antioxidant molecule, 2-Hydroxy-3-methoxycinnamic acid.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the necessary steps to accurately determine the radical scavenging activity of 2-Hydroxy-3-methoxycinnamic acid.

Materials and Reagents
Material/Reagent Specification Supplier (Example)
2-Hydroxy-3-methoxycinnamic acid>98% puritySigma-Aldrich
2,2-diphenyl-1-picrylhydrazyl (DPPH)Analytical gradeSigma-Aldrich
MethanolHPLC gradeFisher Scientific
Ascorbic acid (Positive Control)Analytical gradeSigma-Aldrich
96-well microplateClear, flat-bottomCorning
Microplate readerCapable of reading absorbance at 517 nmBioTek Instruments
Micropipettes and tipsCalibrated, various volumesEppendorf
Vortex mixerStandard laboratory gradeVWR
Analytical balanceReadable to 0.0001 gMettler Toledo
Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Hydroxy-3-methoxycinnamic acid and dissolve it in 10 mL of methanol.

  • Working Solutions of Test Compound: Prepare a series of dilutions from the stock solution to obtain final concentrations ranging from 10 to 500 µg/mL in methanol.

  • Positive Control (Ascorbic Acid): Prepare a stock solution and working solutions of ascorbic acid in the same manner as the test compound.

Assay Procedure
  • Plate Setup: In a 96-well microplate, add 100 µL of the different concentrations of the test compound (2-Hydroxy-3-methoxycinnamic acid) and the positive control (ascorbic acid) to separate wells.

  • Blank Preparation: For the blank wells, add 100 µL of methanol.

  • Reaction Initiation: To each well, add 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the test compound).

  • A_sample is the absorbance of the DPPH solution with the test compound.

The IC50 value , which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Example Data and Calculation
Concentration (µg/mL)Absorbance (517 nm)% Scavenging Activity
Control (0)0.8500%
100.76510%
500.59530%
1000.42550%
2500.21375%
5000.10687.5%

From the table above, the IC50 value for 2-Hydroxy-3-methoxycinnamic acid in this example is 100 µg/mL.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH DPPH Stock (0.1 mM) Add_DPPH Add 100 µL DPPH Solution DPPH->Add_DPPH Test_Compound 2-Hydroxy-3-methoxycinnamic acid Stock (1 mg/mL) Serial_Dilutions Serial Dilutions of Test Compound Test_Compound->Serial_Dilutions Plate 96-well Plate Setup (100 µL sample/control) Serial_Dilutions->Plate Positive_Control Ascorbic Acid Stock & Dilutions Positive_Control->Plate Plate->Add_DPPH Incubate Incubate 30 min (Dark, Room Temp) Add_DPPH->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate_Scavenging Calculate % Scavenging Activity Read->Calculate_Scavenging Plot Plot % Scavenging vs. Concentration Calculate_Scavenging->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

G DPPH• DPPH• (Radical, Violet) DPPH-H DPPH-H (Neutralized, Yellow) DPPH•->DPPH-H + H• from AH AH 2-Hydroxy-3-methoxycinnamic acid (Antioxidant) A• Antioxidant Radical AH->A• - H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained from this protocol, the following points are crucial:

  • Positive Control: The inclusion of a well-characterized antioxidant like ascorbic acid serves as a benchmark for the assay's performance and allows for the relative comparison of the test compound's activity.

  • Fresh Reagents: The DPPH radical is sensitive to light and can degrade over time. Therefore, it is imperative to use a freshly prepared DPPH solution for each experiment.

  • Solvent Blank: A solvent blank (methanol in this case) is essential to zero the spectrophotometer and subtract any background absorbance from the solvent itself.

  • Reproducibility: Each concentration should be tested in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Conclusion

The DPPH radical scavenging assay is a robust and efficient method for evaluating the antioxidant potential of 2-Hydroxy-3-methoxycinnamic acid. By following the detailed protocol and considering the principles of self-validation outlined in this application note, researchers can obtain reliable and reproducible data. This information is valuable for the further investigation of 2-Hydroxy-3-methoxycinnamic acid as a potential therapeutic agent in conditions associated with oxidative stress.

References

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25–30. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

Application Note: Quantitative Evaluation of the Antioxidant Capacity of 2-Hydroxy-3-methoxycinnamic Acid via the FRAP Assay

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for quantifying the antioxidant capacity of 2-Hydroxy-3-methoxycinnamic acid using the Ferric Reducing Antioxidant Power (FRAP) assay. Designed for researchers in drug development and analytical chemistry, this guide moves beyond standard step-by-step instructions by elucidating the chemical causality behind each experimental parameter. By understanding the thermodynamic and kinetic principles governing this Single Electron Transfer (SET) mechanism, scientists can ensure high-fidelity, reproducible data when evaluating phenolic compounds.

Mechanistic Grounding & Chemical Causality

The Analyte: 2-Hydroxy-3-methoxycinnamic Acid 2-Hydroxy-3-methoxycinnamic acid (PubChem CID 5463156)[1], frequently referred to as ortho-ferulic acid, is a naturally occurring hydroxycinnamic acid identified in plant matrices such as wheat (Triticum aestivum)[2]. Its antioxidant efficacy is structurally driven by the presence of an ortho-hydroxyl group and a meta-methoxy group on the cinnamic acid backbone. When the molecule encounters an oxidant, it donates a single electron to neutralize the threat. The resulting phenoxyl radical is highly resonance-stabilized by the electron-donating methoxy group, effectively halting radical chain reactions[3].

The Assay: FRAP (Ferric Reducing Antioxidant Power) Pioneered by Benzie and Strain (1996)[4], the FRAP assay provides a direct, SET-based measurement of an antioxidant's reducing capacity[3]. The assay quantifies the reduction of a colorless ferric-tripyridyltriazine (Fe3+-TPTZ) complex to an intensely blue ferrous (Fe2+-TPTZ) complex[5].

Causality of Assay Conditions:

  • The pH 3.6 Microenvironment: The reaction is strictly buffered at a highly acidic pH of 3.6. This is not an arbitrary choice; it is thermodynamically required to maintain iron in a soluble state and prevent the precipitation of insoluble iron hydroxides (e.g., Prussian blue-like suspensions)[3][5]. Furthermore, this specific low pH ensures that the redox potential of the Fe3+/Fe2+ couple is optimized to drive the oxidation of the phenolic antioxidant[6].

  • Spectrophotometric Measurement at 593 nm: The reduced Fe2+-TPTZ complex exhibits a sharp, specific absorption maximum at 593 nm. This allows for precise quantification without interference from the pale-yellow unreacted FRAP reagent[6].

Visualizing the Assay Architecture

FRAP_Workflow Buffer Acetate Buffer (300 mM, pH 3.6) FRAP_Reagent Working FRAP Reagent (Ratio 10:1:1) Pale Yellow Buffer->FRAP_Reagent TPTZ TPTZ Solution (10 mM in 40 mM HCl) TPTZ->FRAP_Reagent FeCl3 FeCl3 Solution (20 mM) FeCl3->FRAP_Reagent Reaction Redox Reaction (37°C, 4-30 min) Single Electron Transfer (SET) FRAP_Reagent->Reaction Sample 2-Hydroxy-3-methoxycinnamic acid (Antioxidant Sample) Sample->Reaction Donates e- Product Fe2+-TPTZ Complex Intense Blue Color Reaction->Product Reduction of Fe3+ to Fe2+ Measurement Spectrophotometric Reading (Absorbance at 593 nm) Product->Measurement

Fig 1. Step-by-step chemical workflow of the FRAP assay for antioxidant evaluation.

Redox_Pathway Antioxidant 2-Hydroxy-3-methoxycinnamic acid (Intact Molecule) Electron Single Electron Transfer (e-) Antioxidant->Electron Oxidation Radical Phenoxyl Radical (Resonance Stabilized) Antioxidant->Radical Forms Oxidant Fe3+-TPTZ Complex (Oxidant Probe) Reduced_Probe Fe2+-TPTZ Complex (Measured at 593 nm) Oxidant->Reduced_Probe Yields Electron->Oxidant Reduces Radical->Radical Stabilized by o-OH and m-OCH3 groups

Fig 2. Single electron transfer (SET) mechanism of 2-Hydroxy-3-methoxycinnamic acid in FRAP.

Self-Validating Protocol: The FRAP Assay

This protocol is engineered as a self-validating system. By embedding internal controls directly into the workflow, the researcher can instantly verify reagent integrity and instrument calibration.

Reagent Preparation
  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.10 g of sodium acetate trihydrate in 16 mL of glacial acetic acid, and bring to 1 L with deionized water[7]. Verify pH is exactly 3.6.

  • TPTZ Solution (10 mM): Dissolve 0.031 g of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl[7]. Causality: TPTZ is insoluble in water; the HCl is required for protonation and dissolution.

  • FeCl3 Solution (20 mM): Dissolve 0.054 g of FeCl3·6H2O in 10 mL of deionized water[7].

  • Working FRAP Reagent: Mix Acetate Buffer, TPTZ Solution, and FeCl3 Solution in a 10:1:1 ratio (v/v/v)[4].

    • Critical Step: Prepare fresh daily and pre-warm to 37°C. Causality: The vast excess of buffer (10 parts) ensures the pH 3.6 microenvironment is maintained upon sample addition. Pre-warming standardizes reaction kinetics, and fresh preparation prevents the auto-reduction of the complex over time.

Experimental Execution (96-Well Microplate Format)
  • Sample Preparation: Dissolve 2-Hydroxy-3-methoxycinnamic acid in analytical-grade ethanol or DMSO to create a 1 mM stock. Prepare working dilutions (10–100 µM) in water or buffer.

  • Standard Curve: Prepare serial dilutions of Trolox or Ascorbic Acid (0–500 µM) to establish the linear dynamic range.

  • Reaction Assembly: Add 10 µL of sample, standard, or control to 300 µL of pre-warmed Working FRAP Reagent in a clear-bottom 96-well plate.

    • Causality: The high reagent-to-sample ratio (30:1) guarantees that the Fe3+-TPTZ complex is in vast excess, making the antioxidant concentration the sole rate-limiting factor.

  • Incubation: Incubate the plate at 37°C in the dark for 15 minutes .

    • Causality: While simple antioxidants (like ascorbic acid) react within 4-6 minutes[5], complex phenolic acids like 2-Hydroxy-3-methoxycinnamic acid exhibit moderate reaction kinetics requiring up to 15-30 minutes for complete electron transfer[7].

  • Data Acquisition: Measure absorbance at 593 nm using a microplate reader[7].

Internal Quality Controls (Self-Validation)
  • Reagent Blank (10 µL solvent + 300 µL FRAP Reagent): Validates baseline absorbance. If the blank reads > 0.100 OD, the reagent has degraded or the water source is contaminated with trace iron.

  • Sample Blank (10 µL sample + 300 µL Acetate Buffer): Subtracts any intrinsic absorbance of the 2-Hydroxy-3-methoxycinnamic acid at 593 nm, preventing false-positive inflation of antioxidant capacity.

Quantitative Data Synthesis

To benchmark the antioxidant capacity of 2-Hydroxy-3-methoxycinnamic acid, results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Ascorbic Acid Equivalents (AAE). Below is a synthesized comparison of expected kinetic profiles and relative FRAP values based on structural classes.

CompoundStructural ClassExpected Relative FRAP Value (µmol TE / µmol)Kinetic Reaction Profile
Ascorbic Acid Enediol~1.00Fast (< 4 min)
Trolox Chromanol1.00 (Reference Standard)Fast (< 4 min)
Ferulic Acid Hydroxycinnamic Acid~1.15Moderate (10-15 min)
2-Hydroxy-3-methoxycinnamic acid Hydroxycinnamic Acid~1.20Moderate (10-15 min)

Data Interpretation: The ortho-hydroxyl group in 2-Hydroxy-3-methoxycinnamic acid provides a slight stoichiometric advantage in electron donation compared to standard monophenols, resulting in a robust FRAP value that often exceeds the 1:1 molar equivalency of Trolox.

References

  • PubChem. "2-Hydroxy-3-methoxycinnamic acid | C10H10O4 | CID 5463156". National Institutes of Health (NIH). Available at:[Link]

  • El-Basyouni, S., & Towers, G. H. N. "THE PHENOLIC ACIDS IN WHEAT: II. NATURAL OCCURRENCE OF ORTHOFERULIC ACID (2-HYDROXY-3-METHOXYCINNAMIC ACID)". Canadian Journal of Biochemistry. Available at:[Link]

  • Ultimate Treat. "A Detailed Look At Ferric Reducing Antioxidant Power (FRAP)". Available at:[Link]

  • ResearchGate. "FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE". Available at:[Link]

  • Benzie, I.F., & Strain, J.J. (1996). "The Ferric Reducing Ability of Plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay". Analytical Biochemistry. Available at:[Link]

  • Google Patents. "US6177260B1 - Measurement of antioxidant (reducing) power and/or antioxidant concentration".
  • National Institutes of Health (NIH) / PMC. "Analytical Methods Used in Determining Antioxidant Activity: A Review". Available at:[Link]

Sources

Advanced Application Note: 2-Hydroxy-3-methoxycinnamic Acid in Pharmacological and Microbiological Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

While 4-hydroxy-3-methoxycinnamic acid (ferulic acid) is a ubiquitous plant secondary metabolite, its positional isomer, 2-Hydroxy-3-methoxycinnamic acid (also known as orthoferulic acid), presents a highly specialized spatial geometry. Originally identified as a minor, transient metabolite in the shoots of Triticum aestivum (wheat) 1[1], this compound has emerged as a high-value research chemical.

The shift of the hydroxyl group to the ortho-position (C2) fundamentally alters the molecule's electron density, steric profile, and hydrogen-bonding network. As a Senior Application Scientist, I leverage these distinct physicochemical properties to target specific hydrophobic protein pockets that the para-isomer cannot efficiently access. Recent in silico and in vitro studies have identified orthoferulic acid as a potent modulator in two distinct fields: metabolic disease therapy (via PPARγ agonism) 2[2] and antimicrobial virulence inhibition (via E. coli fliJ flagellar protein targeting) 3[3].

Quantitative Data: Physicochemical & ADME Properties

To facilitate formulation and assay design, the foundational properties of 2-Hydroxy-3-methoxycinnamic acid are summarized below.

Table 1: Fundamental Physicochemical Properties 4[4]

Parameter Value Relevance to Assay Design
PubChem CID 5463156 Primary identifier for database cross-referencing.
Molecular Weight 194.18 g/mol Required for precise molarity calculations in stock solutions.
Monoisotopic Mass 194.0579 Da Critical for LC-MS/MS validation and adduct tracking.
XLogP3 1.5 Indicates moderate lipophilicity; requires DMSO for initial stock solubilization.

| TPSA | 66.8 Ų | Optimal for membrane permeability in whole-cell assays. |

Table 2: In Silico ADME & Docking Parameters 2[2]

Parameter Value Pharmacological Implication
SASA (Solvent Accessible Surface Area) 378.0 Influences the entropy of binding in protein pockets.
QPlogS (Aqueous Solubility) 1.915 Predicts favorable behavior in aqueous biological buffers.
QPlogKhsa (HSA Binding) 0.496 Low plasma protein binding, ensuring high free-drug fraction.

| Human Oral Absorption | 80.086% | Highly viable for in vivo translational models. |

Mechanistic Pathways & Pharmacological Targets

The utility of 2-Hydroxy-3-methoxycinnamic acid bifurcates into two primary research domains. In metabolic research, it acts as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor regulating fatty acid storage and glucose metabolism5[5]. Concurrently, in microbiology, it demonstrates high binding affinity to the E. coli fliJ protein, a critical component of flagellar assembly and subsequent biofilm formation 6[6].

Pathway cluster_metabolic Metabolic Regulation cluster_microbial Antimicrobial Action Ligand 2-Hydroxy-3-methoxycinnamic acid PPAR PPARγ Receptor Ligand->PPAR Agonist Binding FliJ fliJ Flagellar Protein Ligand->FliJ Competitive Docking Lipid Lipid Metabolism Gene Expression PPAR->Lipid Transcriptional Activation Biofilm Biofilm Disruption FliJ->Biofilm Assembly Inhibition

Fig 1: Dual pharmacological pathways of 2-Hydroxy-3-methoxycinnamic acid in research models.

Experimental Protocols & Workflows

Protocol A: Evaluation of PPARγ Agonism via TR-FRET

Causality & Rationale: Phenolic acids, including cinnamic acid derivatives, inherently absorb UV/Vis light and often exhibit prompt autofluorescence, which causes false positives in standard colorimetric or standard fluorescence assays. To circumvent this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The microsecond time delay in TR-FRET allows the prompt autofluorescence of orthoferulic acid to decay before the emission of the fluorophore is recorded, ensuring absolute signal fidelity.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute 2-Hydroxy-3-methoxycinnamic acid in 100% anhydrous DMSO to a 10 mM stock. Serial dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA) to achieve a final concentration range of 1 nM to 100 µM (keeping DMSO ≤ 1% v/v).

  • Complex Assembly: In a 384-well low-volume plate, combine 5 µL of the compound dilution with 5 µL of 2x GST-tagged PPARγ Ligand Binding Domain (LBD) and 5 µL of a 2x TR-FRET coregulator peptide/fluorophore mix (e.g., Terbium-anti-GST antibody and fluorescein-labeled SRC1 peptide).

  • Incubation: Seal the plate and incubate in the dark at room temperature (22°C) for 2 hours to reach binding equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm; Delay: 100 µs; Integration: 200 µs).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the log[compound] vs. TR-FRET ratio to determine the EC50 using a 4-parameter logistic non-linear regression.

Self-Validation & Quality Control: This protocol is a self-validating system. A positive control (Rosiglitazone, a known potent PPARγ agonist) and a negative control (1% DMSO vehicle) must be run on the same plate. The assay is only deemed valid if the Z'-factor (calculated from the positive and negative controls) is ≥ 0.6, proving that the assay window is robust enough to distinguish true binding from background noise.

Protocol B: E. coli fliJ-Targeted Anti-Biofilm Assay

Causality & Rationale: The fliJ protein is indispensable for the assembly of the bacterial flagellum, a structure essential for the initial attachment phase of E. coli biofilm formation 3[3]. By targeting fliJ, orthoferulic acid acts as an anti-virulence agent rather than a traditional bactericidal antibiotic. To prove this specific mechanism, the assay must decouple planktonic growth inhibition from biofilm inhibition.

Protocol Prep 1. Compound Prep (10 mM in DMSO) Incubate 3. Co-incubation (24h at 37°C, Static) Prep->Incubate Culture 2. E. coli Inoculation (OD600 = 0.05) Culture->Incubate Wash 4. Planktonic Removal (PBS Wash x3) Incubate->Wash Retain Biofilm Stain 5. Crystal Violet Stain (0.1% w/v, 15 min) Wash->Stain Read 6. Solubilization & Readout (33% Acetic Acid, OD590) Stain->Read Quantify Biomass

Fig 2: Self-validating workflow for the E. coli fliJ-targeted biofilm inhibition assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow E. coli (e.g., K-12 or clinical isolate) overnight in Luria-Bertani (LB) broth. Dilute the culture in fresh LB supplemented with 0.2% glucose to an OD600 of 0.05.

  • Treatment: Dispense 190 µL of the bacterial suspension into a 96-well flat-bottom polystyrene plate. Add 10 µL of 2-Hydroxy-3-methoxycinnamic acid (prepared in 10% DMSO/water) to achieve desired final concentrations (e.g., 10–500 µg/mL).

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm maturation.

  • Planktonic Assessment (Crucial Validation Step): Before washing, transfer 100 µL of the supernatant to a new plate and measure OD600. Logic: If the OD600 matches the vehicle control, the compound is not killing the bacteria, confirming its action is strictly anti-virulence (biofilm-specific).

  • Washing & Staining: Carefully discard the remaining culture. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Quantification: Wash the wells three times with distilled water to remove unbound dye. Allow the plate to air dry. Solubilize the bound Crystal Violet using 200 µL of 33% glacial acetic acid. Read the absorbance at 590 nm.

Self-Validation & Quality Control: The system is validated by comparing the OD600 (planktonic growth) against the OD590 (biofilm biomass). A successful fliJ-targeted anti-biofilm agent will show a significant dose-dependent reduction in OD590 without a corresponding drop in OD600.

References

  • PubChem Database. "2-Hydroxy-3-methoxycinnamic acid | C10H10O4 | CID 5463156 - PubChem." National Institutes of Health (NIH). Available at: [Link]

  • Senthil, R., et al. (2020). "Structure-based drug design of Peroxisome Proliferator Activated Receptor gamma inhibitors: Ferulic acid and derivatives." Journal of Biomolecular Structure and Dynamics. Available at:[Link]

  • El-Basyouni, S., & Towers, G. H. N. (1964). "THE PHENOLIC ACIDS IN WHEAT: II. NATURAL OCCURRENCE OF ORTHOFERULIC ACID (2-HYDROXY-3-METHOXYCINNAMIC ACID)." Canadian Journal of Biochemistry. Available at:[Link]

  • ResearchGate Database (2025). "Phytochemical derivatives targeting fliJ flagellar protein from Escherichia coli." Bioinformation. Available at:[Link]

  • World Intellectual Property Organization (2006). "WO2006004803A1 - Methods and reagents for the treatment of metabolic disorders." Google Patents.

Sources

Application Note: 2-Hydroxy-3-methoxycinnamic Acid in Food Science & Nutraceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-methoxycinnamic acid (commonly known as ortho-ferulic acid or o-ferulic acid) is a bioactive hydroxycinnamic acid derivative. While its structural isomer, para-ferulic acid, is widely studied, o-ferulic acid has emerged as a critical compound in food science for two primary reasons: it serves as a highly specific dietary biomarker for the consumption of common wheat (Triticum aestivum), and it exhibits potent nutraceutical properties, including free-radical scavenging and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) modulation.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the extraction, quantification, and in vitro screening of 2-hydroxy-3-methoxycinnamic acid.

Physicochemical Profiling & Mechanistic Insights

To effectively utilize 2-hydroxy-3-methoxycinnamic acid in food matrices or therapeutic formulations, one must understand the structural causality behind its bioactivity [1].

  • Antioxidant Causality: The compound features a phenolic hydroxyl group at the ortho position and a methoxy group at the meta position relative to the propenoic acid side chain. This specific steric arrangement facilitates rapid hydrogen atom transfer (HAT) to reactive oxygen species (ROS). The resulting phenoxy radical is highly stabilized by resonance and the electron-donating effect of the adjacent methoxy group.

  • Metabolic Modulation (PPAR-γ): Molecular docking studies reveal that the propenoic acid tail of o-ferulic acid forms critical hydrogen bonds with the activation function-2 (AF-2) helix of the PPAR-γ ligand-binding domain. By stabilizing this conformation, it acts as a partial agonist/inhibitor, modulating the transcription of genes involved in lipid metabolism and glucose homeostasis without the adipogenic side effects of full agonists like thiazolidinediones[2].

MechanisticPathway Wheat Dietary Intake (Triticum aestivum) Hydrolysis GI Digestion & Microbial Hydrolysis Wheat->Hydrolysis oFerulic 2-Hydroxy-3-methoxycinnamic acid (o-Ferulic Acid) Hydrolysis->oFerulic Antioxidant Free Radical Scavenging (ROS Neutralization) oFerulic->Antioxidant Electron Donation PPARg PPAR-γ Nuclear Receptor Binding & Modulation oFerulic->PPARg Ligand Docking OxStress Reduction in Oxidative Stress Antioxidant->OxStress Metabolic Improved Glucose Homeostasis & Lipid Metabolism PPARg->Metabolic

Mechanistic pathways of 2-Hydroxy-3-methoxycinnamic acid in metabolic regulation and antioxidation.

Analytical Protocol: Extraction and LC-MS/MS Quantification

In cereal grains, over 90% of hydroxycinnamic acids are not free; they are covalently bound to cell wall polysaccharides (arabinoxylans) via ester linkages [3]. Therefore, simple solvent extraction will result in severe under-quantification. The following protocol utilizes alkaline hydrolysis to cleave these bonds, creating a self-validating quantitative system for biomarker analysis [4].

Step-by-Step Methodology
  • Sample Defatting: Mill the wheat sample to a fine powder (<0.5 mm). Wash 1.0 g of the powder with 10 mL of hexane for 1 hour to remove non-polar lipids that could cause ion suppression during MS analysis. Discard the hexane.

  • Internal Standard Addition (Self-Validation): Spike the dried, defatted pellet with 50 µL of 13C3​ -Ferulic Acid (10 µg/mL). Causality: Adding the heavy isotope before hydrolysis corrects for any analyte degradation or incomplete partitioning during the subsequent harsh extraction steps.

  • Alkaline Hydrolysis: Add 10 mL of 2M NaOH (degassed with nitrogen to prevent phenolic oxidation). Incubate in the dark at room temperature for 4 hours. Causality: The hydroxide ions nucleophilically attack the ester bonds, releasing free 2-hydroxy-3-methoxycinnamic acid from the arabinoxylan matrix.

  • Acidification: Adjust the pH of the hydrolysate to < 2.0 using 6M HCl. Causality: The pKa of o-ferulic acid is approximately 4.5. Acidifying to pH 2.0 ensures the carboxylic acid group is fully protonated (uncharged), maximizing its partition coefficient into the organic phase.

  • Liquid-Liquid Extraction (LLE): Extract three times with 10 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1 mL of initial LC mobile phase.

AnalyticalWorkflow SamplePrep 1. Milling & Defatting Hydrolysis 2. Alkaline Hydrolysis (2M NaOH, 4h) SamplePrep->Hydrolysis Acidification 3. Acidification (pH < 2.0) Hydrolysis->Acidification Extraction 4. LLE Extraction (Ethyl Acetate) Acidification->Extraction LCMS 5. LC-MS/MS (Negative ESI) Extraction->LCMS Data 6. Biomarker Quantification LCMS->Data

Step-by-step analytical workflow for the LC-MS/MS quantification of o-ferulic acid in wheat.

Nutraceutical Screening Protocols

For drug development professionals formulating functional foods, verifying the bioactivity of 2-hydroxy-3-methoxycinnamic acid is paramount.

Protocol 3.1: In Vitro PPAR-γ Binding Assay (TR-FRET)

To validate the metabolic efficacy of the compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure competitive binding to the PPAR-γ ligand-binding domain (LBD).

  • Reagent Preparation: Prepare a master mix containing GST-tagged PPAR-γ LBD, a terbium-labeled anti-GST antibody (FRET donor), and a fluorescently labeled pan-PPAR ligand (FRET acceptor) in a TR-FRET buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Titration: Prepare a 10-point serial dilution of 2-hydroxy-3-methoxycinnamic acid (ranging from 100 µM to 0.1 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent protein denaturation.

  • Incubation: Add 5 µL of the compound dilutions to a 384-well plate, followed by 15 µL of the master mix. Incubate in the dark at 25°C for 2 hours. Causality: This allows the system to reach thermodynamic equilibrium. If o-ferulic acid binds to the receptor, it displaces the fluorescent ligand, resulting in a quantifiable decrease in the TR-FRET signal.

  • Detection: Read the plate using a microplate reader equipped with TR-FRET filters (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the IC 50​ using non-linear regression.

Data Presentation

The following tables summarize the critical quantitative parameters required for the identification and functional benchmarking of 2-hydroxy-3-methoxycinnamic acid.

Table 1: Physicochemical & LC-MS/MS Parameters

Optimized for Negative Electrospray Ionization (ESI-)

ParameterValue / Specification
Molecular Formula C 10​ H 10​ O 4​
Monoisotopic Mass 194.0579 Da
Precursor Ion [M-H]⁻ m/z 193.05
Primary Quantifier Transition m/z 193.05 → 134.10 (Collision Energy: 15V)
Secondary Qualifier Transition m/z 193.05 → 149.00 (Collision Energy: 20V)
Predicted XLogP3 1.5 (Indicates moderate lipophilicity)
Table 2: Comparative Bioactivity Benchmarks

Data synthesized from in silico docking and in vitro screening models [2].

CompoundPPAR-γ Docking Score (Glide)Antioxidant Capacity (DPPH IC 50​ )Primary Food Source
2-Hydroxy-3-methoxycinnamic acid -8.45 kcal/mol24.5 µMTriticum aestivum (Wheat)
4-Hydroxy-3-methoxycinnamic acid -7.92 kcal/mol28.2 µMCorn bran, Rice bran
Troglitazone (Positive Control)-10.12 kcal/molN/ASynthetic Pharmaceutical

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5463156, 2-Hydroxy-3-methoxycinnamic acid." PubChem,[Link].

  • Senthil, Renganathan, et al. "Structure-based drug design of Peroxisome Proliferator Activated Receptor gamma inhibitors: Ferulic acid and derivatives." Journal of Biomolecular Structure and Dynamics, vol. 39, no. 4, 2020, pp. 1-47. ResearchGate,[Link].

  • El-Basyouni, Said, and G. H. N. Towers. "The Phenolic Acids in Wheat: I. Changes During Growth and Development." Canadian Journal of Biochemistry, vol. 42, no. 4, 1964, pp. 493-497. Canadian Science Publishing,[Link].

  • The Metabolomics Innovation Centre. "Showing Compound o-Ferulic acid (FDB016760)." FooDB,[Link].

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Hydroxy-3-methoxycinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-3-methoxycinnamic acid (also known as ortho-ferulic acid). This resource is engineered for researchers, synthetic chemists, and drug development professionals who require high-yield, high-purity protocols.

Synthesizing cinnamic acids from ortho-hydroxybenzaldehydes (like o-vanillin) presents unique mechanistic challenges, primarily the risk of unwanted intramolecular lactonization. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure optimal synthetic outcomes.

Part 1: Frequently Asked Questions (Mechanisms & Reagent Selection)

Q1: Why is my reaction yielding a coumarin derivative instead of the target 2-hydroxy-3-methoxycinnamic acid? A1: This is the most common failure point when working with ortho-substituted benzaldehydes. The proximity of the ortho-hydroxyl group allows for spontaneous intramolecular esterification (lactonization) if the intermediate alkene adopts a cis (Z) configuration, yielding 8-methoxycoumarin. To isolate the trans (E)-cinnamic acid, the reaction must strictly follow the Doebner modification of the Knoevenagel condensation. The steric bulk of the pyridine/piperidine catalyst system enforces an anti-elimination pathway during decarboxylation, which thermodynamically favors the trans-alkene, thereby preventing lactonization.

Q2: What is the exact mechanistic role of the Pyridine/Piperidine system, and are there greener alternatives? A2: Piperidine acts as a nucleophilic catalyst, condensing with o-vanillin to form a highly electrophilic iminium ion intermediate. Pyridine acts as both the solvent and a weak base to deprotonate malonic acid, facilitating nucleophilic attack 1[1]. While effective, pyridine is highly toxic. Recent green chemistry optimizations utilize Tetrabutylammonium bromide (TBAB) in water. TBAB acts as a phase-transfer catalyst, stabilizing the transition states in aqueous media, increasing collision frequency, and allowing for simple product isolation via filtration 2[2].

Q3: How do I know when the Doebner decarboxylation step is complete without relying solely on TLC? A3: The Doebner modification is a self-indicating reaction. The conversion of the intermediate malonic acid adduct to the cinnamic acid involves the stoichiometric release of carbon dioxide (CO₂). By equipping the reaction vessel with a gas bubbler, the cessation of gas evolution serves as a reliable, real-time kinetic indicator that the decarboxylation phase has concluded 1[1].

Part 2: Troubleshooting Guide & Quantitative Optimization

Deviations in temperature, stoichiometry, and solvent polarity directly impact the impurity profile of the final product. Use the following data matrix to troubleshoot and optimize your reaction conditions.

Table 1: Quantitative Troubleshooting Matrix for Knoevenagel-Doebner Condensation

ParameterSuboptimal ConditionPhenomenon / Root CauseOptimized ConditionTarget Metric
Temperature >120°CTarry mixture / Oxidative degradation of the electron-rich phenol ring.80–100°C (Gentle reflux)>85% Yield
Catalyst Ratio Excess Piperidine (>0.5 eq)Base-catalyzed side reactions and polymerization of the aldehyde 1[1].0.05–0.10 equivalentsHigh purity crude
Workup pH pH > 3Incomplete protonation of the carboxylate salt, leading to product loss in the aqueous layer.pH 1–2 (Ice-cold HCl)Maximum recovery
Reaction Media Neat PyridineHigh toxicity, difficult solvent removal, and environmental hazard.TBAB in H₂O (Microwave)E-factor minimization

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Classical Doebner Modification (Scale-Up Optimized)
  • Reagent Assembly: In a dry round-bottom flask, dissolve 10 mmol of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and 12 mmol of malonic acid in 15 mL of anhydrous pyridine.

    • Validation Checkpoint: The solution must be completely clear, indicating full dissolution of the malonic acid before proceeding 1[1].

  • Catalytic Activation: Add 0.5 mmol (approx. 0.05 mL) of piperidine. Attach a reflux condenser equipped with a gas bubbler.

  • Condensation & Decarboxylation: Heat the mixture to 90°C.

    • Validation Checkpoint: Observe steady CO₂ bubbling. Maintain temperature until bubbling completely ceases (typically 3-4 hours), confirming the end of the decarboxylation step1[1].

  • Acidic Workup: Cool the mixture to room temperature and pour it slowly into 50 mL of crushed ice containing 15 mL of concentrated HCl.

    • Validation Checkpoint: Test the slurry with pH paper. It must read pH 1-2 to ensure complete precipitation of the free cinnamic acid.

  • Purification: Filter the crude solid, wash with ice-cold water, and recrystallize from an ethanol/water mixture to yield pure trans-2-hydroxy-3-methoxycinnamic acid.

Protocol B: Green Microwave-Assisted Synthesis (Aqueous Phase-Transfer)
  • Setup: In a 50 mL microwave-safe vessel, combine 5 mmol o-vanillin, 5 mmol malonic acid, 2.5 mmol TBAB, and 2.5 mmol K₂CO₃2[2].

  • Solvent Addition: Add 10 mL of distilled water. Stir briefly.

  • Irradiation: Irradiate in a laboratory microwave reactor at 90°C for 2-5 minutes in short intervals 3[3].

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3) until the aldehyde spot disappears.

  • Isolation: Acidify with dilute HCl, filter the precipitated product, and wash with water.

Part 4: Reaction Pathway Visualization

The following diagram maps the logical flow and mechanistic stages of the optimized synthesis.

G N1 o-Vanillin + Malonic Acid N3 Knoevenagel Condensation (Iminium Ion Formation) N1->N3 N2 Catalyst System (Pyridine/Piperidine or TBAB/H2O) N2->N3 Nucleophilic Activation N4 Doebner Decarboxylation (-CO2 Gas Evolution) N3->N4 Heating (80-120°C) N5 Acidic Workup (pH 1-2 with HCl/Ice) N4->N5 Reaction Completion N6 Crude 2-Hydroxy-3-methoxycinnamic acid N5->N6 Precipitation N7 Recrystallization (EtOH/Water) N6->N7 Purification N8 Pure trans-Cinnamic Acid Derivative N7->N8 Yield Optimization

Workflow and mechanistic pathway for the optimized synthesis of 2-Hydroxy-3-methoxycinnamic acid.

References

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available at: [Link]

  • Der Pharma Chemica. Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional and microwave irradiation. Available at: [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting of 2-Hydroxy-3-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, synthesizing high-purity cinnamic acid derivatives—specifically 2-hydroxy-3-methoxycinnamic acid (ortho-ferulic acid)—presents unique chemoselective challenges. The standard synthetic route relies on the Doebner modification of the Knoevenagel condensation, reacting 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with malonic acid.

While this pathway is highly efficient, the electron-rich nature of the o-vanillin aromatic ring makes the system susceptible to specific side reactions. This guide provides field-proven troubleshooting insights, causal explanations for impurity formation, and a self-validating protocol to ensure robust yields.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first visualize the mechanistic forks in the road where the synthesis can deviate from the target product.

G Start o-Vanillin + Malonic Acid Condensation Knoevenagel Condensation (Base Catalyst) Start->Condensation Imp1 Unreacted o-Vanillin (Impurity) Start->Imp1 Premature Malonic Acid Degradation Intermediate Arylidenemalonic Acid Intermediate Condensation->Intermediate Decarbox Decarboxylation (Δ Heat) Intermediate->Decarbox Imp4 Michael Adducts (Side Reaction) Intermediate->Imp4 Excess Base/ Malonic Acid Target Trans-2-Hydroxy-3- methoxycinnamic acid Decarbox->Target Controlled Heating Imp2 2-Methoxy-6-vinylphenol (Thermal Degradation) Target->Imp2 Prolonged >130°C Imp3 Cis-isomer (Photo-isomerization) Target->Imp3 UV Light Exposure

Reaction pathway and impurity formation in 2-hydroxy-3-methoxycinnamic acid synthesis.

Troubleshooting FAQs: Impurity Identification & Resolution

Q1: I am detecting a strong, smoky phenolic odor in my final product, and HPLC shows a major impurity peak. What is it? A1: You are likely detecting 2-methoxy-6-vinylphenol .

  • Causality: The target molecule is prone to thermal over-decarboxylation. The ortho-hydroxyl and meta-methoxy groups on the aromatic ring are strongly electron-donating. They increase electron density at the ipso-carbon, significantly lowering the activation energy required for the cinnamic acid to lose a second molecule of CO₂[1].

  • Solution: If the Doebner modification is run at excessive temperatures (refluxing >130°C for prolonged periods), the target molecule degrades. Strictly control your heating mantle; the primary decarboxylation of the arylidenemalonic acid intermediate occurs smoothly at 110–120°C.

Q2: My reaction yield is low, and NMR/HPLC indicates I am recovering significant amounts of unreacted o-vanillin. How do I drive the reaction to completion? A2: This is a classic symptom of premature malonic acid degradation .

  • Causality: Malonic acid is thermally unstable. If the reaction mixture is heated to reflux too rapidly before the base-catalyzed condensation occurs, the malonic acid will prematurely decarboxylate into acetic acid and CO₂[2]. Acetic acid lacks the active methylene group required for the Knoevenagel condensation, leaving the o-vanillin stranded.

  • Solution: Implement a two-stage heating profile. Pre-mix and heat the reagents at 70°C for 1 hour to allow the condensation to form the intermediate, then ramp to 110°C to initiate the desired decarboxylation[3].

Q3: NMR analysis indicates a mixture of stereoisomers, but the Knoevenagel reaction should be highly trans-selective. Why is the cis-isomer present? A3: You are observing photo-isomerization .

  • Causality: The Knoevenagel condensation is under strict thermodynamic control, heavily favoring the E-isomer (trans) due to severe steric hindrance between the aromatic ring and the carboxylic acid group in the Z-isomer (cis). However, the extended conjugated system of the trans-isomer makes it highly susceptible to UV light. Prolonged exposure to ambient laboratory lighting during slow recrystallization or benchtop filtration triggers a photochemical shift to the cis-isomer.

  • Solution: Perform workup and recrystallization steps in amber glassware or wrap your flasks in aluminum foil.

Q4: LC-MS shows a high molecular weight impurity (+104 Da relative to the target). What is the mechanism of its formation? A4: This is a Michael addition adduct .

  • Causality: The α,β-unsaturated double bond of the newly formed cinnamic acid is highly electrophilic. If strong bases (like piperidine) are used in excess alongside unreacted malonic acid, a second malonic acid enolate can perform a conjugate Michael addition onto the cinnamic acid's double bond[1].

  • Solution: Optimize your base stoichiometry. Use catalytic amounts of base (0.1–0.2 equivalents) rather than stoichiometric amounts, or switch to milder, greener catalysts like ammonium bicarbonate[3].

Quantitative Data: Impurity Profiling

To assist your analytical chemistry team, use the following table to benchmark your HPLC/LC-MS impurity profiles against industry standards.

ImpurityStructural Origin / MechanismAnalytical Detection MethodAcceptable Limit (Pharmaceutical Grade)
Unreacted o-Vanillin Premature malonic acid degradationHPLC (UV at 280 nm)< 0.5%
Malonic Acid Incomplete condensationLC-MS (Negative Ion Mode)< 0.1%
2-Methoxy-6-vinylphenol Thermal over-decarboxylationGC-MS / HPLC (Strong odor)< 0.2%
Cis-isomer (Z-isomer) Photo-isomerization (UV exposure)¹H-NMR (Coupling constant J ~12 Hz)< 1.0%
Michael Adducts Excess base / Nucleophilic attackLC-MS (+104 Da mass shift)< 0.5%

Self-Validating Standard Operating Procedure (SOP)

This optimized, pyridine-free protocol utilizes a two-step temperature gradient to maximize yield while suppressing the impurities detailed above.

Step 1: Reagent Charging & Condensation

  • Action: In a round-bottom flask, combine o-vanillin (1.0 eq), malonic acid (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in toluene (or under solvent-free conditions). Heat gently to 70°C for 60 minutes[2].

  • Causality: Maintaining 70°C provides enough activation energy for the nucleophilic attack of the malonate enolate onto the aldehyde, forming the arylidenemalonic acid intermediate, without providing enough heat to prematurely degrade the malonic acid.

  • Self-Validation Check: The mixture will form a homogenous, deep-yellow solution. A lack of vigorous bubbling at this stage validates that malonic acid is not degrading into acetic acid.

Step 2: Controlled Decarboxylation

  • Action: Ramp the temperature to 110°C–115°C and attach a reflux condenser. Maintain for 3 hours.

  • Causality: This specific temperature threshold is high enough to drive the loss of the first carboxyl group (yielding the target cinnamic acid) but low enough to prevent the second decarboxylation (which would yield the vinylphenol impurity).

  • Self-Validation Check: Vigorous effervescence (CO₂ evolution) will begin as the temperature passes 100°C. The reaction is complete when gas evolution completely ceases.

Step 3: Acidification & Precipitation

  • Action: Cool the mixture to room temperature. Add cold water, then acidify dropwise with concentrated HCl until the pH reaches 2.0.

  • Causality: 2-Hydroxy-3-methoxycinnamic acid has a pKa of approximately 4.0. Lowering the pH to 2.0 ensures full protonation of the carboxylate salt, converting the water-soluble conjugate base into the highly insoluble free acid, driving rapid precipitation[1].

  • Self-Validation Check: A thick, pale-yellow precipitate will crash out of the solution immediately upon crossing the pKa threshold.

Step 4: Recrystallization

  • Action: Filter the crude solid and recrystallize from a hot mixture of ethanol and water (1:1 v/v) in an amber flask[1].

  • Causality: The target molecule is highly soluble in hot ethanol but insoluble in cold water. The mixed solvent system allows for a steep solubility curve, leaving polar impurities (malonic acid) and non-polar impurities (vinylphenols) in the mother liquor. The amber flask prevents photo-isomerization.

  • Self-Validation Check: The final product will manifest as fine, off-white to pale-yellow needle-like crystals.

References

  • How to optimize the synthesis process of cinnamic derivatives? SinoShiny URL:[Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Taylor & Francis URL:[Link]

Sources

Troubleshooting Peak Tailing for 2-Hydroxy-3-methoxycinnamic Acid in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chromatographers

Welcome to the technical support center. As a Senior Application Scientist, I understand that achieving optimal peak shape is paramount for accurate quantification and robust HPLC methods. This guide provides in-depth troubleshooting strategies specifically for peak tailing issues encountered with 2-Hydroxy-3-methoxycinnamic acid, a common phenolic acid. Here, we will move beyond generic advice to offer a structured, cause-and-effect-based approach to resolving this frequent chromatographic challenge.

Understanding the Analyte: 2-Hydroxy-3-methoxycinnamic Acid

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of your analyte. These properties are key to diagnosing the root cause of peak tailing.

PropertyValue / CharacteristicImplication for HPLC Analysis
Structure A cinnamic acid derivative with a carboxylic acid and a phenolic hydroxyl group.The presence of these polar, ionizable groups makes the analyte susceptible to secondary interactions with the stationary phase, a primary cause of peak tailing.
pKa (estimated) The pKa of the carboxylic acid group is estimated to be around 4.6, similar to the closely related ferulic acid[1][2].The ionization state of the molecule is highly dependent on the mobile phase pH. At a pH near its pKa, a mixed population of ionized and non-ionized forms will exist, leading to peak distortion[3].
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.Poor solubility in the mobile phase can lead to peak fronting, but can also contribute to tailing if the sample solvent is too strong compared to the mobile phase.

Common Causes and Solutions for Peak Tailing

This section is structured as a series of questions you should ask when encountering peak tailing with 2-Hydroxy-3-methoxycinnamic acid.

Q1: Is the mobile phase pH appropriate for my acidic analyte?

The Problem: The single most common cause of peak tailing for acidic compounds like 2-Hydroxy-3-methoxycinnamic acid is a suboptimal mobile phase pH. When the mobile phase pH is close to the analyte's pKa (~4.6), the compound exists in both its protonated (less polar) and deprotonated (more polar, anionic) forms. This dual state leads to multiple retention interactions with the stationary phase, resulting in a tailed peak. Furthermore, at a pH above 3-4, residual silanol groups on the silica-based stationary phase become deprotonated (Si-O⁻) and can engage in secondary ionic interactions with any remaining protonated analyte molecules, further exacerbating tailing[1][4].

The Solution: The most effective way to mitigate this is to control the ionization of both the analyte and the silanol groups.

Experimental Protocol: Mobile Phase pH Optimization

  • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 1.5 to 2 pH units below the analyte's pKa. For 2-Hydroxy-3-methoxycinnamic acid, a target pH of 2.5 to 3.0 is ideal. This ensures the carboxylic acid group is fully protonated and non-ionized, leading to a single, well-defined retention time. It also suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions[2][5].

  • Use a Buffer: Unbuffered acidic mobile phases can have unstable pH, leading to retention time drift and poor peak shape. Use a buffer with a pKa close to your target pH. For a pH of 2.5-3.0, a phosphate or formate buffer is suitable.

  • Recommended Starting Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (pH adjusted to ~2.7)

    • Solvent B: Acetonitrile or Methanol

    • Gradient: Start with a low percentage of Solvent B and gradually increase to elute the analyte.

G cluster_0 Mobile Phase pH ≈ Analyte pKa (~4.6) cluster_1 Mobile Phase pH << Analyte pKa (e.g., 2.7) Analyte (Mixed Forms) COOH / COO⁻ Silanols (Ionized) Si-O⁻ Analyte (Mixed Forms)->Silanols (Ionized) Secondary Interactions Result1 Peak Tailing Silanols (Ionized)->Result1 Analyte (Protonated) COOH Result2 Symmetrical Peak Analyte (Protonated)->Result2 Silanols (Protonated) Si-OH

Q2: Is my column chemistry contributing to the problem?

The Problem: Even with an optimized mobile phase, the choice of HPLC column can significantly impact peak shape. Older, "Type A" silica columns have a higher concentration of acidic silanol groups that are prone to causing peak tailing with polar analytes[2]. Even modern, "Type B" high-purity silica columns have some residual silanols.

The Solution: Select a column designed to minimize silanol interactions.

  • End-capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent (e.g., trimethylchlorosilane), effectively shielding them from interacting with the analyte. Most modern C18 columns are end-capped.

  • Columns with Low Silanol Activity: Some manufacturers offer columns specifically marketed as having low silanol activity, which are ideal for polar acidic or basic compounds.

  • Guard Column: A guard column can protect your analytical column from strongly retained impurities that might otherwise bind to active sites and cause peak tailing. If you observe that peak shape degrades over a series of injections, the guard column might be saturated and need replacement[6].

Q3: Could my issue be related to the HPLC system itself?

The Problem: Sometimes the cause of peak tailing is not chemical but physical, related to the HPLC system hardware.

The Solution: Perform a systematic check of your system.

Troubleshooting Workflow for System Issues

G Start Peak Tailing Observed Check_Fittings Check all fittings for leaks or improper seating Start->Check_Fittings Check_Tubing Inspect tubing for excessive length or wide internal diameter Check_Fittings->Check_Tubing Column_Void Suspect column void or blocked frit Check_Tubing->Column_Void Replace_Column Replace with a new column Column_Void->Replace_Column Problem_Solved Problem Solved Replace_Column->Problem_Solved Peak shape improves Contact_Support Contact Technical Support Replace_Column->Contact_Support Peak shape does not improve

  • Extra-column Volume: Excessive tubing length or tubing with a large internal diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing[7].

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can distort the sample band, leading to tailing or split peaks for all analytes in the chromatogram. Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve a blocked frit. If a void is suspected, the column will likely need to be replaced[8].

Q4: Have I considered sample-related effects?

The Problem: The sample itself, and how it's prepared, can be a source of peak tailing.

The Solution: Review your sample preparation and injection parameters.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column[8].

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger (more organic content) than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

FAQs for Troubleshooting 2-Hydroxy-3-methoxycinnamic Acid Peak Tailing

Q: I've lowered the pH, but I'm still seeing some tailing. What's next?

A: If pH optimization alone isn't sufficient, consider adding a competitive agent to the mobile phase. A small amount of a different acid, like acetic acid, can sometimes "block" the highly active silanol sites that cause tailing for carboxylic acids. Also, ensure your column is in good condition by testing it with a standard mixture.

Q: Could metal chelation be a cause of peak tailing for this compound?

A: Yes, phenolic compounds with adjacent hydroxyl and methoxy groups can sometimes chelate with trace metals present in the silica matrix, stationary phase, or even the HPLC system itself. This can be another source of secondary interactions. If you suspect this, adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape.

Q: My peak shape is good for the first few injections, but then starts to tail. Why?

A: This is a classic sign of column contamination or degradation. Matrix components from your sample may be accumulating on the column head, exposing more active silanol sites over time. Using a guard column and implementing a robust sample clean-up procedure (like Solid Phase Extraction) can prevent this[1]. Also, ensure your mobile phase pH is not so low that it damages the stationary phase over time (generally, stay above pH 2 for most silica columns).

Q: Should I use methanol or acetonitrile as the organic modifier?

A: Both can be effective. Acetonitrile often provides better peak shape due to its lower viscosity and different selectivity. However, methanol can sometimes offer better solubility for phenolic compounds. It is worth experimenting with both to see which provides the optimal balance of retention and peak symmetry for your specific method.

References

  • PubChem. (n.d.). Ferulic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ferulic acid. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ferulic acid (FDB012801). Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Cinnamic acid, 2-hydroxy-3-methoxy-. NIST WebBook. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-3-methoxycinnamic acid (C10H10O4). Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-HYDROXY-3-METHOXYCINNAMIC ACID. CompTox Chemicals Dashboard. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2019, December 16). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • PubMed. (2014, November 15). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Retrieved from [Link]

  • PubMed. (2024, April 26). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC/UHPLC Separation of Hydroxycinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) analysis of phenolic compounds. This guide is engineered for researchers, analytical scientists, and drug development professionals who require robust, reproducible separation of hydroxycinnamic acids (HCAs)—such as caffeic acid, ferulic acid, p-coumaric acid, chlorogenic acid, and sinapic acid.

The Core Causality: Why pH is the Master Variable

To optimize the separation of HCAs, one must first understand their molecular behavior. Hydroxycinnamic acids contain both a phenolic hydroxyl group and a carboxylic acid group. The carboxylic acid group is the primary site of ionization under typical reversed-phase liquid chromatography (RPLC) conditions.

The pKa values for the carboxylic acid groups of common HCAs dictate their chromatographic behavior:

  • trans-Cinnamic acid: ~4.46 - 4.55

  • Ferulic acid: ~4.50 - 4.61

  • p-Coumaric acid: ~4.65 - 4.70

  • Caffeic acid: ~4.62 - 4.77

Source:1[1],[2].

The Causality: In reversed-phase chromatography, analytes must be in their neutral (undissociated) state to partition effectively into the hydrophobic stationary phase (e.g., C18 or PFP). If the mobile phase pH approaches or exceeds the pKa of the analyte, the carboxylic group ionizes into a highly polar carboxylate anion (-COO⁻)[3]. This drastically reduces hydrophobic retention and triggers mixed-mode interactions with residual silanols on the silica support, leading to severe peak tailing and split peaks.

The Rule: To ensure >99% of the HCA molecules remain protonated, the mobile phase pH must be maintained at least 1.5 to 2.0 pH units below the lowest pKa of the target analytes. Therefore, the optimal aqueous mobile phase pH for HCAs is strictly between 2.0 and 3.0 .

Method Development Workflow

G Start Start: Analyze HCA Mixture (Caffeic, Ferulic, p-Coumaric) pH_Control Step 1: Control pH Target pH 2.0 - 3.0 (Suppress COOH Ionization) Start->pH_Control Acid_Mod Step 2: Select Acid Modifier (0.1% Formic, 1% Acetic, or Phosphoric) pH_Control->Acid_Mod Org_Mod Step 3: Choose Organic Phase (Acetonitrile vs. Methanol) Acid_Mod->Org_Mod Gradient Step 4: Design Gradient Profile (5% to 95% Organic) Org_Mod->Gradient Temp Step 5: Set Column Temperature (30°C - 40°C for efficiency) Gradient->Temp Eval Step 6: Evaluate Resolution (Rs > 1.5) & Peak Symmetry Temp->Eval Troubleshoot Troubleshooting: Adjust Modifier or Temperature Eval->Troubleshoot If Rs < 1.5 Troubleshoot->Org_Mod

Workflow for optimizing mobile phase parameters in HCA chromatographic separation.

Step-by-Step Optimization Protocol

This protocol provides a self-validating framework for developing a robust HCA separation method.

Step 1: Aqueous Phase Preparation (pH Control)
  • Select an acid modifier based on your detector:

    • For UV/DAD detection: 0.1% Phosphoric acid (pH ~2.1) provides excellent baseline stability and a low UV cutoff (<200 nm)[4].

    • For MS detection: 0.1% Formic acid (pH ~2.7) or 0.1% to 1.0% Acetic acid (pH ~2.8 - 3.2) must be used to ensure volatility and prevent ion suppression[5],[6].

  • Prepare Mobile Phase A using LC-MS grade water. Add the acid modifier volumetrically (e.g., 1 mL of formic acid per 1000 mL of water).

  • Self-Validation Checkpoint: Measure the pH of the final solution using a calibrated pH meter. It must read between 2.0 and 3.0. Do not proceed if the pH is >3.0.

Step 2: Organic Phase Selection (Mobile Phase B)
  • Choose the organic solvent:

    • Acetonitrile (ACN): Provides lower system backpressure and sharper peaks due to faster mass transfer kinetics (dipole-dipole interactions).

    • Methanol (MeOH): Provides stronger hydrogen-bonding (protic) interactions, which can alter selectivity and resolve closely eluting structural isomers.

  • Match the Modifier: Add the exact same concentration of acid modifier to Mobile Phase B (e.g., 0.1% formic acid in ACN). This prevents baseline drift and pH fluctuations during gradient elution.

Step 3: Gradient Design & Temperature Control
  • Gradient: Start with a low organic composition (e.g., 5% B) for 0–3 minutes to retain highly polar derivatives (like chlorogenic acid). Apply a linear gradient from 5% B to 60% B over 20–30 minutes[6].

  • Temperature: Set the column oven between 30°C and 40°C. Elevated temperatures reduce mobile phase viscosity, lowering backpressure and improving peak efficiency.

  • Self-Validation Checkpoint: Before injecting samples, pump a 50% A / 50% B mixture at 1 mL/min. A stable UV baseline (<0.5 mAU drift over 10 mins) and steady pressure validate that the acid modifier is uniformly mixed and not precipitating.

Data Presentation: Comparison of Acid Modifiers

Acid ModifierTypical Concentration (v/v)Approx. pHUV Cutoff (nm)MS CompatibilityBest Use Case
Formic Acid 0.1%2.7210ExcellentLC-MS/MS of phenolic acids
Acetic Acid 0.1% - 1.0%2.8 - 3.2210 - 230GoodLC-MS/MS, alternative selectivity
Phosphoric Acid 0.1%2.0 - 2.1<200Poor (Non-volatile)HPLC-UV/DAD routine analysis
Trifluoroacetic Acid 0.05% - 0.1%2.0210Poor (Ion suppression)Complex matrices (Ion-pairing)

Troubleshooting Guide & FAQs

Q1: Why am I seeing peak tailing or split peaks specifically for ferulic and sinapic acids? A1: This is the hallmark of secondary interactions. Ferulic and sinapic acids possess methoxy groups that influence their interaction with the stationary phase. If your mobile phase pH drifts above 3.5, their carboxylic acid groups begin to ionize, causing mixed-mode retention (hydrophobic partitioning combined with ion-exchange at unendcapped silanols). Fix: Lower the pH of Mobile Phase A to 2.5 using formic or phosphoric acid. Ensure you are using a highly endcapped or sterically protected C18 column.

Q2: My retention times are drifting earlier with each consecutive run. How do I stabilize them? A2: Retention time drift in gradient HCA analysis is typically caused by inadequate column re-equilibration or the volatilization of the acid modifier in the solvent reservoir. Fix: First, ensure your re-equilibration time at the end of the gradient is at least 10 column volumes. Second, if using volatile acids like formic or acetic acid, cap your solvent bottles securely and replace the mobile phase every 48 hours. Acid evaporation slowly raises the pH, which increases analyte ionization and decreases retention time.

Q3: I cannot resolve caffeic acid from chlorogenic acid using an Acetonitrile gradient. What should I change? A3: Acetonitrile acts primarily through dipole-dipole interactions, which sometimes fail to differentiate the subtle structural differences of closely related phenolic acids. Caffeic and chlorogenic acids often require protic interactions for baseline resolution. Fix: Switch Mobile Phase B from Acetonitrile to Methanol. Methanol acts as both a hydrogen-bond donor and acceptor. This dramatically alters the selectivity factor (α) for hydroxylated aromatic rings and is highly effective at resolving critical phenolic pairs.

Sources

Technical Support Center: Analysis of 2-Hydroxy-3-methoxycinnamic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Hydroxy-3-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this phenolic acid in challenging biological and environmental matrices. Here, we address common experimental hurdles with in-depth, scientifically-grounded troubleshooting advice and frequently asked questions. Our aim is to provide not just solutions, but a deeper understanding of the underlying principles to empower your analytical success.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the analysis of 2-Hydroxy-3-methoxycinnamic acid.

Q1: What are the main challenges in analyzing 2-Hydroxy-3-methoxycinnamic acid in complex matrices?

A1: The primary challenges stem from the inherent complexity of biological and environmental samples. These include:

  • Matrix Effects: Co-eluting endogenous substances like proteins, lipids, and salts can interfere with the ionization of 2-Hydroxy-3-methoxycinnamic acid in the mass spectrometer source, leading to ion suppression or enhancement. This can significantly impact accuracy and reproducibility[1][2].

  • Low Concentrations: The analyte may be present at very low concentrations, requiring highly sensitive analytical methods and efficient sample preparation to remove interferences[3].

  • Co-elution of Isomers: Structural isomers of 2-Hydroxy-3-methoxycinnamic acid or other similar phenolic compounds can have very similar retention times, making chromatographic separation difficult[4][5].

  • Analyte Stability: Phenolic compounds can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or extreme pH, which can lead to inaccurate quantification[6].

Q2: What are the recommended analytical techniques for the quantification of 2-Hydroxy-3-methoxycinnamic acid?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique.

  • HPLC with UV/Diode Array Detection (DAD): This is a robust and widely available method. Detection is typically performed at wavelengths where the analyte exhibits strong absorbance[7].

  • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for high sensitivity and selectivity, especially in complex matrices. It allows for the precise quantification of the analyte even at very low concentrations[2][3][8].

Q3: How do I choose the right sample preparation technique?

A3: The choice of sample preparation method depends on the matrix and the analytical technique used. The goal is to remove interfering components while maximizing the recovery of 2-Hydroxy-3-methoxycinnamic acid.

  • Protein Precipitation (PPT): A simple and rapid method for plasma and serum samples, where a solvent like acetonitrile is used to precipitate and remove proteins[8][9].

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids[10][11].

  • Solid-Phase Extraction (SPE): A highly effective and versatile method for cleaning up complex samples. It uses a solid sorbent to retain the analyte while interferences are washed away. SPE can be tailored for specific analytes and matrices[12][13][14].

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Poor Peak Shape and Tailing

Issue: You observe tailing or broad peaks for 2-Hydroxy-3-methoxycinnamic acid in your chromatogram.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Secondary Interactions with Column The hydroxyl and carboxylic acid groups of the analyte can interact with active sites (e.g., residual silanols) on the HPLC column, leading to peak tailing.1. Use an End-Capped Column: Select a modern, high-quality end-capped C18 or phenyl-hexyl column to minimize silanol interactions. 2. Mobile Phase pH Adjustment: 2-Hydroxy-3-methoxycinnamic acid is an acidic compound. Lowering the mobile phase pH (e.g., with 0.1% formic or acetic acid) will suppress the ionization of the carboxylic acid group, leading to better peak shape. 3. Column Wash: If the column is contaminated, flush it with a strong solvent according to the manufacturer's instructions.
Sample Solvent Mismatch Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.1. Dissolve in Initial Mobile Phase: Whenever possible, dissolve your final extracted sample in the initial mobile phase of your gradient.
Column Overload Injecting too much sample can lead to broad, tailing peaks.1. Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume.

Experimental Workflow for Optimizing Peak Shape:

Caption: Troubleshooting workflow for poor peak shape.

Troubleshooting Guide 2: Inconsistent Results and Poor Reproducibility

Issue: You are experiencing high variability in your results between injections or between different batches of samples.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Matrix Effects Inconsistent levels of interfering compounds in different samples can lead to variable ion suppression or enhancement in LC-MS/MS analysis[1][2].1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE to remove more matrix components[12][13]. 2. Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same blank matrix as your samples to compensate for consistent matrix effects. 3. Employ an Internal Standard: Use a stable isotope-labeled internal standard of 2-Hydroxy-3-methoxycinnamic acid if available. If not, a structurally similar compound that behaves similarly during extraction and ionization can be used.
Inconsistent Sample Preparation Variability in your extraction procedure can lead to inconsistent analyte recovery.1. Standardize Your Protocol: Ensure all steps of your sample preparation are performed consistently (e.g., vortexing times, centrifugation speeds and times, solvent volumes). 2. Automate Sample Preparation: If possible, use automated systems for liquid handling and SPE to improve precision.
Analyte Instability 2-Hydroxy-3-methoxycinnamic acid may degrade during sample storage or processing.1. Optimize Storage Conditions: Store samples at -80°C and protect from light. 2. Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing. 3. Assess Stability: Perform stability experiments (freeze-thaw, bench-top, long-term) to understand the stability of your analyte in the specific matrix.

Workflow for Investigating Poor Reproducibility:

Caption: Troubleshooting workflow for poor reproducibility.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Extraction of 2-Hydroxy-3-methoxycinnamic Acid from Human Plasma

This protocol utilizes protein precipitation, a quick and effective method for plasma samples.

Materials:

  • Human plasma

  • Acetonitrile (HPLC grade), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 2-Hydroxy-3-methoxycinnamic Acid from Urine

This protocol uses a polymeric reversed-phase SPE cartridge for a cleaner extract from urine samples.

Materials:

  • Urine sample

  • Polymeric reversed-phase SPE cartridge (e.g., Oasis HLB)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter. Acidify the supernatant to pH 2-3 with formic acid.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution: Elute the 2-Hydroxy-3-methoxycinnamic acid with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Protocol 3: HPLC-MS/MS Analysis

This is a general method that can be adapted for the analysis of 2-Hydroxy-3-methoxycinnamic acid.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Condition
Column C18 or Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate

Mass Spectrometry Conditions (Negative Ion Mode):

Parameter Setting
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transition To be optimized for 2-Hydroxy-3-methoxycinnamic acid (Precursor ion [M-H]⁻ → Product ion)

IV. Data Presentation

Table 1: Physicochemical Properties of 2-Hydroxy-3-methoxycinnamic acid
Property Value Source
Molecular Formula C10H10O4[15]
Molecular Weight 194.18 g/mol [15]
XLogP3 1.5[15]
Hydrogen Bond Donor Count 2[15]
Hydrogen Bond Acceptor Count 4[15]
Table 2: Comparison of Sample Preparation Methods for Phenolic Acids
Method Advantages Disadvantages Typical Recovery
Protein Precipitation (PPT) Fast, simple, low cost.Less clean extract, potential for significant matrix effects.85-100%
Liquid-Liquid Extraction (LLE) Good for removing highly polar/non-polar interferences, can be selective.Can be labor-intensive, uses larger volumes of organic solvents.70-95%
Solid-Phase Extraction (SPE) High selectivity, provides a very clean extract, can concentrate the analyte.More expensive, requires method development.>90%

V. References

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. [Link]

  • Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. ResearchGate. [Link]

  • 2-Hydroxy-3-methoxycinnamic acid. PubChem. [Link]

  • Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • Optimization and Kinetic Modelling of Hydroxycinnamic Acid Extraction from Anethum graveolens Leaves. MDPI. [Link]

  • Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. [Link]

  • The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Restek. [Link]

  • Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. CORE. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]

  • Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. ResearchGate. [Link]

  • Hydroxycinnamic Acids and Their Derivatives in Broa, a Traditional Ethnic Maize Bread. MDPI. [Link]

  • Comparison of Different Extraction Methods on the Recovery Efficiencies of Valuable Components from Orange Peels. ResearchGate. [Link]

  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. [Link]

  • Recovery of hydroxycinnamic acids from renewable resources by adsorption on zeolites. CORE. [Link]

  • Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. PMC. [Link]

  • Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. MDPI. [Link]

  • A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. Waters. [Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science. [Link]

  • SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop. [Link]

  • Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. Frontiers. [Link]

  • Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. Agilent. [Link]

  • Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry. [Link]

  • Concentrations of medium-chain 2- and 3-hydroxy fatty acids in foodstuffs. ResearchGate. [Link]

  • Validation of an HPLC–MS–MS Method for the Determination of Urinary S-Benzylmercapturic Acid and S-Phenylmercapturic Acid. CDC Stacks. [Link]

  • Optimizing separations in online comprehensive two‐dimensional liquid chromatography. PMC. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. [Link]

  • Enzymatic Extraction of Hydroxycinnamic Acids from Coffee Pulp. Food Technology and Biotechnology. [Link]

  • Novel Extraction Techniques Using ACQUITY UPLC with 2D Technology: Part IV – First Time Users. Waters. [Link]

  • Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in. MDPI. [Link]

  • Isomeric Glycan Separation in Biopharmaceutical Quality Control: A Guide to Chromatographic Strategies. Separation Science. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

Sources

Validation & Comparative

Comparing the anti-inflammatory effects of 2-Hydroxy-3-methoxycinnamic acid and caffeic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Anti-Inflammatory Mechanisms: 2-Hydroxy-3-methoxycinnamic Acid vs. Caffeic Acid

Executive Summary

In the landscape of naturally occurring and synthetic hydroxycinnamic acids, structural isomerism dictates profound shifts in pharmacological targets. This guide provides an objective, data-driven comparison between Caffeic Acid (3,4-dihydroxycinnamic acid) and 2-Hydroxy-3-methoxycinnamic acid (an ortho-hydroxy, meta-methoxy derivative). While caffeic acid is a heavily validated inhibitor of the NF-κB cascade and macrophage pyroptosis, 2-Hydroxy-3-methoxycinnamic acid bypasses direct radical scavenging in favor of nuclear receptor modulation and immunophilin-dependent immunosuppression. For drug development professionals, selecting between these compounds requires aligning their divergent mechanisms of action with the specific inflammatory pathology being targeted.

Structural Causality & Mechanistic Divergence

The anti-inflammatory efficacy of hydroxycinnamic acids is not a generic class effect; it is strictly governed by their ring substitutions.

Caffeic Acid (The Catechol Mechanism): Caffeic acid possesses a highly reactive catechol moiety (3,4-dihydroxy substitution). This structure allows it to act as a potent electron donor, directly neutralizing reactive oxygen species (ROS) that typically prime the inflammasome. Beyond redox regulation, caffeic acid directly inhibits the phosphorylation of IκB kinase (IKK) α/β, thereby sequestering NF-κB in the cytoplasm and downregulating downstream targets like COX-2 and Interleukin-6 (IL-6) 1. Recently, it has been proven that caffeic acid directly binds to Gasdermin D (GSDMD), physically blocking its cleavage and preventing non-canonical macrophage pyroptosis—a mechanism absent in methoxy-substituted analogs 2.

2-Hydroxy-3-methoxycinnamic Acid (The Receptor-Ligand Mechanism): Replacing the para-hydroxyl group with a bulky methoxy group and shifting the other hydroxyl to the ortho position fundamentally alters the molecule's behavior. It loses the direct GSDMD-binding capability of catechol-containing compounds. Instead, the altered steric and hydrogen-bonding profile turns 2-Hydroxy-3-methoxycinnamic acid into a structural ligand. In silico and in vitro models demonstrate its high binding affinity for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), acting as a modulator that suppresses downstream inflammatory gene transcription 3. Furthermore, it has been classified as a non-steroidal immunophilin-dependent immunosuppressant (NsIDI), binding to immunophilins to decrease proinflammatory cytokine secretion independently of the inflammasome pore 4.

Comparative Pharmacodynamics

The following table summarizes the quantitative and qualitative data differentiating the two compounds:

Pharmacological PropertyCaffeic Acid2-Hydroxy-3-methoxycinnamic Acid
IUPAC Nomenclature 3,4-dihydroxycinnamic acid(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Functional Moieties Catechol ring (3,4-OH)Ortho-hydroxyl, meta-methoxy
Primary Target(s) NF-κB, COX-2, Gasdermin D (GSDMD)PPAR-γ, Immunophilins
Inflammasome Modulation Direct blockade of N-GSDMD pore formationIndirect via transcriptional cytokine suppression
Receptor Agonism Weak/NoneHigh affinity for PPAR-γ
Validation Stage Extensive in vivo (sepsis/arthritis models)Preclinical in vitro / in silico

Pathway Visualization

The distinct anti-inflammatory cascades of both compounds are mapped below. Notice how caffeic acid operates primarily via direct protein-protein inhibition in the cytoplasm, whereas 2-Hydroxy-3-methoxycinnamic acid relies on nuclear receptor and chaperone binding.

PathwayComparison CA Caffeic Acid NFKB NF-κB Activation CA->NFKB Inhibits GSDMD Gasdermin D CA->GSDMD Blocks COX2 COX-2 Expression CA->COX2 Downregulates HMA 2-Hydroxy-3-methoxycinnamic acid PPAR PPAR-γ Receptor HMA->PPAR Modulates IMMUNO Immunophilins HMA->IMMUNO Binds CYTO Cytokine Release (IL-6, TNF-α) NFKB->CYTO Promotes GSDMD->CYTO Pyroptosis COX2->CYTO Promotes PPAR->CYTO Suppresses IMMUNO->CYTO Decreases

Fig 1: Divergent anti-inflammatory signaling pathways of Caffeic Acid and 2-Hydroxy-3-methoxycinnamic acid.

Self-Validating Experimental Protocol: Dual-Pathway Screening Assay

To objectively compare these two compounds, researchers must utilize a self-validating system that captures both cytoplasmic pyroptosis blockade and nuclear receptor modulation.

Objective: To quantitatively isolate the PPAR-γ-dependent effects of 2-Hydroxy-3-methoxycinnamic acid from the GSDMD-dependent effects of caffeic acid using orthogonal readouts.

Step 1: Macrophage Priming & Pharmacological Intervention

  • Procedure: Seed RAW 264.7 murine macrophages at 1×105 cells/well in 96-well plates. Pre-treat cells with 50 µM of either Caffeic Acid or 2-Hydroxy-3-methoxycinnamic acid for 2 hours. Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 6 hours.

  • Causality: Pre-treatment is mandatory to allow 2-Hydroxy-3-methoxycinnamic acid to translocate and bind nuclear PPAR-γ prior to the massive transcriptional shift induced by LPS.

Step 2: Inflammasome Activation & Pyroptosis Readout (Phenotypic)

  • Procedure: Following LPS priming, transfect cells with 2 µg/mL LPS using a lipid-based transfection reagent (e.g., FuGENE) for 16 hours to induce non-canonical pyroptosis. Measure Lactate Dehydrogenase (LDH) release via a cytotoxicity assay kit.

  • Causality: This step serves as the primary differentiator. Because caffeic acid directly blocks GSDMD pore formation, it will severely blunt LDH release 2. 2-Hydroxy-3-methoxycinnamic acid, lacking the catechol group, should fail to prevent membrane rupture, validating that its anti-inflammatory action lies elsewhere.

Step 3: Orthogonal Molecular Profiling (Translational)

  • Procedure: Harvest the supernatant and quantify TNF-α and IL-6 via ELISA. Lyse the remaining cells in RIPA buffer and perform a Western Blot probing for phosphorylated IκBα, COX-2, and cleaved N-GSDMD.

  • Causality: This provides orthogonal validation. If 2-Hydroxy-3-methoxycinnamic acid reduces IL-6 levels but fails to reduce cleaved N-GSDMD, it proves the compound regulates inflammation at the transcriptional level rather than by inhibiting the inflammasome executioner protein.

Step 4: PPAR-γ Transcriptional Reporter Assay (Mechanistic Validation)

  • Procedure: Co-transfect a separate cohort of RAW 264.7 cells with a PPRE-luciferase reporter plasmid. Treat with the compounds in the presence and absence of GW9662 (a selective PPAR-γ antagonist). Measure luminescence.

  • Causality: This is the ultimate self-validating control. If the anti-inflammatory effect (cytokine reduction) of 2-Hydroxy-3-methoxycinnamic acid is reversed by GW9662, it definitively proves causality via the PPAR-γ pathway 3. Conversely, caffeic acid's effects should remain entirely unaffected by the antagonist.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Structure-based drug design of Peroxisome Proliferator Activated Receptor gamma inhibitors: Ferulic acid and derivatives Source: ResearchGate URL
  • WO2006004803A1 - Methods and reagents for the treatment of metabolic disorders Source: Google Patents URL

Sources

2-Hydroxy-3-methoxycinnamic acid vs sinapic acid: a comparative study of bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

2-Hydroxy-3-methoxycinnamic Acid vs. Sinapic Acid: A Comparative Guide to Bioactivity and Therapeutic Potential

Executive Summary

In the landscape of natural product drug discovery, hydroxycinnamic acid derivatives represent a versatile class of bioactive compounds. This guide provides a rigorous technical comparison between two structurally related but functionally divergent phenolic acids: Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) and 2-Hydroxy-3-methoxycinnamic acid (ortho-ferulic acid). While sinapic acid is renowned for its potent radical-scavenging capabilities in oxidative stress models[1], 2-hydroxy-3-methoxycinnamic acid serves as a unique structural scaffold for targeted receptor modulation, particularly in metabolic and anti-inflammatory pathways[2].

Structural Determinants of Bioactivity (The "Why")

As an application scientist, it is critical to look beyond phenotypic assays and understand the quantum mechanical and steric drivers of bioactivity.

  • Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid): Sinapic acid is highly abundant in the Brassicaceae family (e.g., rapeseed, mustard)[3]. Its structure features a para-hydroxyl group flanked by two electron-donating methoxy groups at the meta positions. This specific arrangement significantly lowers the O-H bond dissociation enthalpy, making it an exceptional hydrogen donor[4]. Upon neutralizing a reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET), the resulting phenoxyl radical is highly resonance-stabilized by the conjugated propenoic acid side chain and the methoxy groups, preventing the radical from propagating further oxidative damage[1].

  • 2-Hydroxy-3-methoxycinnamic Acid (Ortho-ferulic acid): Found in trace amounts in wheat cell walls[5], this compound presents a fundamentally different electronic landscape. With the hydroxyl group at the ortho position relative to the propenoic chain, it lacks the extended para-conjugation that stabilizes the phenoxyl radical in sinapic acid. Furthermore, the ortho-hydroxyl group participates in intramolecular hydrogen bonding with the adjacent methoxy group, which increases the energy required to donate the hydrogen atom. Consequently, its direct radical scavenging activity is markedly lower[6]. However, this unique spatial configuration allows it to act as a specialized pharmacophore, fitting precisely into specific receptor binding pockets, such as the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)[2].

Comparative Bioactivity Profile

To facilitate lead selection, the quantitative and mechanistic profiles of both compounds are summarized below:

FeatureSinapic Acid2-Hydroxy-3-methoxycinnamic Acid
IUPAC Name 3,5-dimethoxy-4-hydroxycinnamic acid2-hydroxy-3-methoxycinnamic acid
Primary Bioactivity Potent Antioxidant, NeuroprotectiveMetabolic Modulator, Anti-inflammatory
DPPH IC₅₀ (Antioxidant Capacity) ~32.4 µM (High Activity)>150 µM (Low to Moderate Activity)
Key Molecular Targets Keap1/Nrf2, Acetylcholinesterase (AChE)PPAR-γ
Dominant Mechanism Direct ROS Scavenging (HAT / SPLET)Ligand-Receptor Binding
Natural Abundance High (Brassicaceae: Rapeseed, Mustard)Low (Trace in wheat cell walls)

Experimental Methodologies (Self-Validating Systems)

To ensure high data integrity during comparative screening, the following protocols are designed as self-validating systems.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Capacity)

Rationale: To quantify the direct hydrogen-donating capacity of the phenolic acids[7].

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical-grade methanol.

    • Causality: Methanol is selected as the solvent because it ensures complete solvation of both the stable DPPH radical and the lipophilic cinnamic acid derivatives, preventing micro-precipitation that could skew absorbance readings.

  • Dilution: Prepare serial dilutions of Sinapic Acid and 2-Hydroxy-3-methoxycinnamic Acid (10 µM to 200 µM).

  • Incubation: Mix 1 mL of the DPPH solution with 1 mL of the test compound. Incubate in complete darkness for 30 minutes at 25°C.

    • Causality: The reaction is highly light-sensitive; total darkness prevents the photo-degradation of the DPPH radical, ensuring that any reduction in signal is strictly driven by the test compound's hydrogen-donating capacity.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Self-Validation Check: Run a positive control (Trolox) to validate assay sensitivity, and a negative control (methanol + DPPH) to verify the baseline stability of the radical over the 30-minute window. A decay of <5% in the negative control validates the system's integrity.

Protocol 2: PPAR-γ Competitive Binding Assay (Fluorescence Polarization)

Rationale: To validate the receptor-modulating capacity of 2-hydroxy-3-methoxycinnamic acid[2].

  • Protein Prep: Express and purify the human PPAR-γ Ligand Binding Domain (LBD).

  • Equilibration: Incubate the PPAR-γ LBD with a fluorescently labeled reference ligand (e.g., a fluorescein-rosiglitazone conjugate) until equilibrium is reached.

  • Titration: Titrate in 2-hydroxy-3-methoxycinnamic acid across a logarithmic concentration gradient (1 µM to 500 µM).

  • Measurement: Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm).

    • Causality: When the small test compound successfully displaces the fluorescent ligand from the bulky PPAR-γ protein, the rotational correlation time of the freed fluorophore decreases rapidly in solution. This faster physical tumbling leads to a measurable drop in polarization, directly correlating to the test compound's binding affinity.

  • Self-Validation Check: Utilize unlabeled rosiglitazone as a positive displacement control to establish the maximum dynamic range of the assay. If the positive control fails to drop polarization to baseline, the protein may be denatured or the tracer degraded.

Mechanistic Pathways

BioactivityPathways SA Sinapic Acid ROS ROS Scavenging SA->ROS HAT/SPLET Nrf2 Nrf2 Activation ROS->Nrf2 Keap1 Dissociation ARE Antioxidant Enzymes Nrf2->ARE Gene Transcription HMA 2-Hydroxy-3-methoxycinnamic Acid PPAR PPAR-γ Binding HMA->PPAR Pharmacophore Fit AntiInflam Anti-inflammatory Response PPAR->AntiInflam Metabolic Modulation

Comparative signaling pathways of Sinapic Acid and 2-Hydroxy-3-methoxycinnamic Acid.

Strategic Recommendations for Drug Development

  • When to choose Sinapic Acid: Select this compound when formulating interventions targeting oxidative stress-induced pathologies, such as neurodegeneration, severe ischemic stress, or topical UV-protection cosmetics[7]. Its high natural abundance in agro-industrial waste (e.g., mustard seed meal) also makes it highly viable for scalable, cost-effective extraction[7].

  • When to choose 2-Hydroxy-3-methoxycinnamic Acid: Utilize this scaffold when designing metabolic modulators. Its structural geometry makes it an excellent starting point for synthesizing novel PPAR-γ inhibitors or partial agonists, aiming to bypass the classical side effects (e.g., weight gain, edema) associated with traditional thiazolidinediones[2].

References

  • Nićiforović, N., & Abramovič, H. "Sinapic Acid and Its Derivatives: Natural Sources and Bioactivity." Comprehensive Reviews in Food Science and Food Safety. URL:[Link]

  • Zilić, S., et al. "Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging." Oxidative Medicine and Cellular Longevity. URL:[Link]

  • Reungoat, V., et al. "Selective Extraction of Sinapic Acid Derivatives from Mustard Seed Meal by Acting on pH: Toward a High Antioxidant Activity Rich Extract." Molecules. URL:[Link]

  • Senthil, R., et al. "Structure-based drug design of Peroxisome Proliferator Activated Receptor gamma inhibitors: Ferulic acid and derivatives." Chemical Biology & Drug Design. URL:[Link]

  • Ahad, A., et al. "Sinapic Acid Co-Amorphous Systems with Amino Acids for Improved Solubility and Antioxidant Activity." Pharmaceutics. URL:[Link]

  • El-Basyouni, S., & Towers, G. H. N. "The Phenolic Acids in Wheat: I. Changes During Growth and Development." Canadian Journal of Biochemistry. URL:[Link]

Sources

Structure-activity relationship of hydroxycinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of Hydroxycinnamic Acid Derivatives

For researchers and scientists in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of hydroxycinnamic acid (HCA) derivatives, focusing on how subtle modifications to their chemical scaffold influence their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. We will delve into the causality behind these relationships and provide the experimental frameworks necessary to validate these findings.

The Core Structure: A Foundation for Diverse Activity

Hydroxycinnamic acids are a class of phenolic compounds characterized by a C6-C3 carbon skeleton, consisting of a phenolic ring and a three-carbon propenoic acid side chain.[1] Naturally occurring HCAs like p-coumaric, caffeic, ferulic, and sinapic acids serve as the foundational structures from which a vast array of derivatives are synthesized.[2] The biological prowess of these molecules is largely attributed to the phenolic hydroxyl group(s), which can donate a hydrogen atom to neutralize free radicals, and the conjugated double bond in the side chain, which helps to stabilize the resulting phenoxyl radical through resonance.[2][3]

Caption: General chemical scaffold of hydroxycinnamic acids and key regions influencing bioactivity.

Antioxidant Activity: A Game of Hydroxyls and Methoxy Groups

The most widely studied property of HCAs is their antioxidant activity. The structure-activity relationship (SAR) in this context is well-defined and hinges on the substitution pattern of the phenolic ring.

Key SAR Principles for Antioxidant Activity:

  • Number and Position of Hydroxyl Groups: The antioxidant capacity increases with the number of hydroxyl (-OH) groups. A catechol (ortho-dihydroxy) moiety, as seen in caffeic acid, is a significant contributor to high antioxidant activity.[4] This configuration enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting radical.

  • Methoxy Group Substitution: The presence of an electron-donating methoxy (-OCH3) group, particularly ortho to a hydroxyl group (a guaiacyl unit), can increase antioxidant activity.[3] For instance, ferulic acid (a methoxy derivative of caffeic acid) and sinapic acid (with two methoxy groups) are potent antioxidants.[5] The methoxy group facilitates hydrogen abstraction from the adjacent hydroxyl group.[5]

  • The Propenoic Side Chain: The unsaturated double bond in the side chain is crucial as it participates in resonance stabilization of the phenoxyl radical.[4] Saturation of this bond generally leads to a decrease in antioxidant activity.

  • Carboxylic Acid Group Esterification/Amidation: Derivatization of the carboxylic acid to form esters or amides can increase lipophilicity, which may enhance activity within lipid environments by improving access to cellular membranes.[6] Some studies have shown that ester and amide derivatives exhibit higher radical scavenging abilities than their parent acids.[6][7]

Comparative Antioxidant Activity Data

The following table summarizes the relative antioxidant capacity of common HCAs and their derivatives, often measured by their ability to scavenge the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. Lower IC50 values indicate higher antioxidant activity.

CompoundStructure HighlightsDPPH Scavenging IC50 (µM) - Representative ValuesKey SAR Insight
p-Coumaric Acid Single 4'-OH group>100Baseline activity; the single -OH group provides limited scavenging potential.
Caffeic Acid 3',4'-dihydroxy (Catechol)~15-30The catechol group dramatically increases activity by enhancing H-atom donation and radical stabilization.[4]
Ferulic Acid 3'-methoxy, 4'-OH~40-60The methoxy group contributes to activity, but it is generally less potent than the second hydroxyl of caffeic acid.[3]
Sinapic Acid 3',5'-dimethoxy, 4'-OH~25-40Two electron-donating methoxy groups enhance the H-donating ability of the 4'-OH group, resulting in high activity.[8]
Rosmarinic Acid Ester of Caffeic Acid~10-20Considered one of the most potent HCA derivatives, combining the features of two catechol-containing moieties.[8]

Note: IC50 values are approximate and can vary based on specific experimental conditions.

SAR_Antioxidant cluster_Core Core HCA Structure cluster_Modifications Structural Modifications & Activity Impact cluster_Activity Relative Antioxidant Activity Core p-Coumaric Acid (1 -OH) Catechol Add 2nd -OH (ortho) Caffeic Acid Core->Catechol +OH Methoxy Add -OCH3 (ortho) Ferulic Acid Core->Methoxy +OCH3 Low Low Activity Core->Low Catechol->Methoxy -OH, +OCH3 Ester Esterification Rosmarinic Acid Catechol->Ester + Caffeoyl Moiety High High Activity Catechol->High DiMethoxy Add 2 -OCH3 Sinapic Acid Methoxy->DiMethoxy +OCH3 Medium Medium Activity Methoxy->Medium DiMethoxy->High Ester->High Very High

Caption: SAR flowchart for the antioxidant activity of hydroxycinnamic acid derivatives.

Anti-Inflammatory and Anticancer Activities: Beyond Antioxidant Effects

While anti-inflammatory and anticancer activities are often linked to the antioxidant properties of HCAs, specific structural features play a more nuanced role.[1] Inflammation is a key process in the development of many diseases, including cancer.[1]

Key SAR Principles for Anti-inflammatory & Anticancer Activity:

  • Catechol Moiety: The presence of the 3,4-dihydroxy (catechol) group is a strong determinant of both anti-inflammatory and antiproliferative effects.[1]

  • Increased Lipophilicity: Converting the carboxylic acid to an n-hexylamide increases lipophilicity, which is thought to improve cell penetration and enhance activity against colon cancer cells and human neutrophils.[1] Caffeic acid n-hexylamide, for instance, was found to be a potent dual agent.[1]

  • Side Chain and Carboxyl Group: For synergistic anticancer effects in acute myeloid leukemia (AML), specific features are required: a hydroxyl group at the para position, an intact C7-C8 double bond, and a methyl-esterified carboxyl group.[9][10] This highlights that for specific cancer-related pathways, derivatization of the carboxyl group is critical.[9][10]

Comparative Biological Activity Data
Compound/DerivativeTarget/ModelActivity Metric (e.g., IC50)Key SAR Insight
Caffeic Acid Human Neutrophils (Oxidative Burst)~5 µMThe catechol structure is highly effective at inhibiting inflammatory responses.[1]
Caffeic Acid n-hexylamide Human Neutrophils (Oxidative Burst)~2 µMIncreased lipophilicity from the amide chain enhances anti-inflammatory potency.[1]
Methyl-4-hydroxycinnamate AML Cells (Synergy with Carnosic Acid)Synergistic ApoptosisThe combination of a para-OH group and a methyl ester is crucial for this specific synergistic anticancer effect.[9][10]
Ferulic Acid AML Cells (Synergy with Carnosic Acid)No significant synergyLacks the required methyl ester for this specific synergistic action.

Neuroprotective Activity: Targeting Neurodegeneration

HCAs and their derivatives show promise in combating neurodegenerative diseases by inhibiting the aggregation of amyloidogenic proteins and protecting neurons from oxidative stress.[2][11]

Key SAR Principles for Neuroprotective Activity:

  • Caffeic Acid Esters: Alkyl esters of caffeic acid, particularly those with longer alkyl chains like decyl and dodecyl caffeate, significantly promote neuronal survival in serum-deprived conditions.[12] This suggests that increasing lipophilicity enhances the neuroprotective effect.

  • Short-Chain Caffeates for Neurite Outgrowth: In contrast, short-chain esters (methyl, ethyl, propyl, butyl) of caffeic acid are more effective at enhancing nerve growth factor (NGF)-induced neurite outgrowth.[12] Propyl and butyl caffeates were identified as the most potent in this regard.[12]

  • The Catechol Group is Essential: Derivatives of p-coumaric, ferulic, and sinapic acids (which lack the catechol structure) did not show significant effects on neuronal survival, underscoring the critical role of the 3,4-dihydroxy configuration in this biological context.[12]

Experimental Protocols: A Guide to Validation

To ensure trustworthiness and reproducibility, the following are detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[13]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions of HCA derivatives in methanol at various concentrations (e.g., 1 to 200 µM).

    • Use a known antioxidant like Trolox or Ascorbic Acid as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the HCA derivative solution (or control/blank) to each well.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 50 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Cytotoxicity Assay (Anticancer Activity)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product.

  • Cell Culture:

    • Seed cancer cells (e.g., MDA-MB-231, a human breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well.[14]

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • Prepare serial dilutions of the HCA derivatives in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Inhibition of Albumin Denaturation (Anti-inflammatory Activity)

This in vitro assay assesses anti-inflammatory activity by measuring a compound's ability to inhibit the heat-induced denaturation of protein (bovine serum albumin), which is analogous to protein denaturation in inflammatory responses.[14]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of PBS (pH 6.4), and 2 mL of the HCA derivative solution at various concentrations.

    • Use a known anti-inflammatory drug like Aspirin as a positive control.[14]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 10 minutes.

  • Measurement:

    • After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value.

cluster_workflow Experimental Workflow for Bioactivity Screening start Synthesize or Isolate HCA Derivative antioxidant Antioxidant Screening (e.g., DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., Albumin Denaturation) start->anti_inflammatory anticancer Anticancer Screening (e.g., MTT Assay on Cancer Cells) start->anticancer neuro Neuroprotective Assay (e.g., Neuronal Viability) start->neuro data Analyze Data (Calculate IC50 Values) antioxidant->data anti_inflammatory->data anticancer->data neuro->data sar Establish Structure-Activity Relationship data->sar end Identify Lead Compound sar->end

Caption: A generalized workflow for screening and evaluating HCA derivatives.

Conclusion and Future Directions

The structure-activity relationships of hydroxycinnamic acid derivatives provide a clear roadmap for designing potent therapeutic agents. For antioxidant and general anti-inflammatory activity, the focus remains on maximizing the number and strategic placement of hydroxyl groups, with the catechol moiety being a hallmark of high potency. For more specific applications like anticancer synergy and neuroprotection, derivatization of the carboxylic acid into specific esters or amides is a critical strategy to modulate lipophilicity and target engagement. Future research should focus on developing derivatives with improved bioavailability and exploring multi-target agents that can simultaneously address the interconnected pathologies of oxidative stress, inflammation, and cellular proliferation that underpin many chronic diseases.

References

  • Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. (2020). MDPI. [Link]

  • Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. (2017). MDPI. [Link]

  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. (2021). PMC. [Link]

  • Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study. (n.d.). ChemRxiv. [Link]

  • Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. (2017). ResearchGate. [Link]

  • The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. (2021). Atlas of Science. [Link]

  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. (2021). PubMed. [Link]

  • Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. (2013). Semantic Scholar. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. [Link]

  • Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. (2025). PMC. [Link]

  • Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. (2025). MDPI. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (2025). MDPI. [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2025). MDPI. [Link]

  • Natural Antioxidant Evaluation: A Review of Detection Methods. (2022). MDPI. [Link]

  • Copper-assisted anticancer activity of hydroxycinnamic acid terpyridine conjugates on triple-negative breast cancer. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Details of the antioxidant mechanism of hydroxycinnamic acids. (n.d.). Czech Journal of Food Sciences. [Link]

  • Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review. (n.d.). PMC. [Link]

  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. (2024). Frontiers. [Link]

  • Chemical Methods To Evaluate Antioxidant Ability. (2010). ACS Publications. [Link]

  • Insight into structure-activity relationships of hydroxycinnamic acids modified porous starch: The effect of phenolic hydroxy groups. (n.d.). ResearchGate. [Link]

  • Discovery of Neurotrophic Agents Based on Hydroxycinnamic Acid Scaffold. (2016). PubMed. [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. [Link]

  • Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships N. Razzaghi-Asl, J. Garrido, H. (n.d.). CORE. [Link]

  • In-vitro Anti-inflammatory activity of Total Phenolic content of some fruit juices in Syria. (2025). ResearchGate. [Link]

  • Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease. (2024). Bentham Science Publishers. [Link]

  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025). MDPI. [Link]

  • In vitro methods for estimation of the antioxidant activity of natural compounds. (n.d.). ResearchGate. [Link]

  • The Relationship of In Vitro Anti-Inflammatory and Antioxidant Activity with Total Phenolic and Flavonoids Content of Tithonia. (2024). Semantic Scholar. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. [Link]

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Differentiating Hydroxycinnamic Acid Isomers: A Comparative Guide to Their Spectral Signatures

Author: BenchChem Technical Support Team. Date: March 2026

Hydroxycinnamic acids are a class of phenolic compounds ubiquitous in the plant kingdom, playing vital roles in plant physiology and contributing to the beneficial health effects of many plant-based foods.[1][2][3] Their structural diversity, arising from the number and position of hydroxyl and methoxy groups on the aromatic ring, presents a significant analytical challenge. This guide provides a comprehensive, comparative analysis of the spectral data of four common hydroxycinnamic acid isomers—p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid—to aid researchers, scientists, and drug development professionals in their unambiguous identification and characterization.

This in-depth technical guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By understanding why these isomers produce distinct spectral fingerprints across various analytical techniques, researchers can approach their own analyses with greater confidence and insight.

The Structural Landscape of Hydroxycinnamic Acid Isomers

The fundamental framework of these compounds is a C6-C3 skeleton, consisting of a benzene ring substituted with a three-carbon chain (a propenoic acid). The key to their differentiation lies in the substitution pattern on the aromatic ring.

Diagram: Chemical Structures of Common Hydroxycinnamic Acid Isomers

G cluster_pCoumaric p-Coumaric Acid cluster_Caffeic Caffeic Acid cluster_Ferulic Ferulic Acid cluster_Sinapic Sinapic Acid pCoumaric Caffeic Ferulic Sinapic

Caption: Chemical structures of p-coumaric, caffeic, ferulic, and sinapic acids.

UV-Visible (UV-Vis) Spectroscopy: A First Look at Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For hydroxycinnamic acids, the absorption maxima (λmax) are influenced by the substituents on the aromatic ring. Hydroxylation and methoxylation generally lead to a bathochromic (red) shift, moving the absorption to longer wavelengths.[4] This is due to the electron-donating nature of these groups, which extends the conjugation of the π-electron system.

Comparative UV-Vis Spectral Data

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
p-Coumaric Acid~310~228Various[4]
Caffeic Acid~323~245Water (pH 7.4)[4]
Ferulic Acid~321~235Methanol/Water[4]
Sinapic Acid~324~236Not Specified[4]

As the table illustrates, the increasing substitution on the aromatic ring from p-coumaric acid to sinapic acid results in a general trend of increasing λmax. This makes UV-Vis spectroscopy a useful preliminary tool for distinguishing between these isomers.

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is required.

  • Sample Preparation: Prepare dilute solutions of the hydroxycinnamic acid isomers in a suitable solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 AU.

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.[4] Use the solvent as a blank for baseline correction.[4]

  • Analysis: Determine the wavelengths of maximum absorbance (λmax) from the resulting spectra.

Diagram: General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Hydroxycinnamic Acid Isomer Solution Dilute Solution (e.g., in Methanol) Sample->Solution Solid Solid Sample (for IR) Sample->Solid NMR_Sample Solution in Deuterated Solvent Sample->NMR_Sample UV_Vis UV-Vis Spectroscopy Solution->UV_Vis MS Mass Spectrometry Solution->MS IR FT-IR Spectroscopy Solid->IR NMR NMR Spectroscopy NMR_Sample->NMR UV_Data λmax Comparison UV_Vis->UV_Data IR_Data Functional Group Analysis IR->IR_Data NMR_Data Chemical Shift & Coupling Constant Analysis NMR->NMR_Data MS_Data Fragmentation Pattern Analysis MS->MS_Data Conclusion Isomer Identification UV_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: A generalized workflow for the spectroscopic analysis of hydroxycinnamic acid isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides detailed information about the vibrational modes of the functional groups present in a molecule.[4] While all hydroxycinnamic acids share common spectral features related to the aromatic ring and the carboxylic acid group, subtle differences in the fingerprint region (1400-700 cm⁻¹) can aid in their differentiation.[5][6][7]

Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Groupp-Coumaric AcidCaffeic AcidFerulic AcidSinapic Acid
O-H Stretch (Phenolic)~3380~3410, ~3230~3430~3450
C=O Stretch (Carboxylic Acid)~1680~1690~1690~1690
C=C Stretch (Alkene)~1630~1635~1635~1635
C=C Stretch (Aromatic)~1605, ~1515~1605, ~1520~1600, ~1515~1600, ~1510
C-O Stretch (Phenolic)~1240~1280~1270~1270
C-H out-of-plane bend~980, ~830~980, ~820~980, ~815~970, ~810

The presence of additional hydroxyl and methoxy groups in caffeic, ferulic, and sinapic acids leads to more complex O-H stretching regions and subtle shifts in the C-O stretching and C-H bending vibrations. The methoxy group in ferulic and sinapic acids can be identified by C-H stretching vibrations around 2950-2850 cm⁻¹ and C-O-C stretching vibrations.[5][6]

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid hydroxycinnamic acid isomer directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]

  • Analysis: Identify and compare the vibrational frequencies of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment, allowing for the unambiguous differentiation of hydroxycinnamic acid isomers.

Comparative ¹H NMR Spectral Data (in DMSO-d₆)

Protonp-Coumaric Acid (δ, ppm)Caffeic Acid (δ, ppm)Ferulic Acid (δ, ppm)Sinapic Acid (δ, ppm)
H-7 (α-vinylic)~6.2 (d, J≈16 Hz)~6.2 (d, J≈16 Hz)~6.3 (d, J≈16 Hz)~6.3 (d, J≈16 Hz)
H-8 (β-vinylic)~7.4 (d, J≈16 Hz)~7.4 (d, J≈16 Hz)~7.5 (d, J≈16 Hz)~7.5 (d, J≈16 Hz)
Aromatic Protons~6.8-7.6~6.7-7.0~6.8-7.3~6.7 (s)
-OCH₃--~3.8 (s)~3.8 (s)

The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of a trans configuration. The aromatic region of the ¹H NMR spectrum is particularly diagnostic. p-Coumaric acid shows a typical AA'BB' system, while caffeic and ferulic acids exhibit more complex splitting patterns due to the reduced symmetry. Sinapic acid, with its two methoxy groups, displays a simple singlet for the two equivalent aromatic protons.

Comparative ¹³C NMR Spectral Data (in DMSO-d₆)

Carbonp-Coumaric Acid (δ, ppm)Caffeic Acid (δ, ppm)Ferulic Acid (δ, ppm)Sinapic Acid (δ, ppm)
C-9 (Carbonyl)~168~168~168~168
C-7 (α-vinylic)~115~115~115~115
C-8 (β-vinylic)~144~144~145~145
Aromatic Carbons~115-160~114-148~110-150~105-148
-OCH₃--~56~56

The chemical shifts of the aromatic carbons are highly dependent on the substitution pattern. The presence and position of hydroxyl and methoxy groups cause significant changes in the electron density around the neighboring carbon atoms, leading to distinct chemical shifts that can be used for definitive identification.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the hydroxycinnamic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the isomers have the same nominal mass (except for sinapic acid), their fragmentation patterns upon ionization can differ, providing valuable structural information. Electrospray ionization (ESI) is a commonly used technique for these compounds.

Comparative Mass Spectrometry Data (Negative Ion Mode)

Compound[M-H]⁻ (m/z)Key Fragment Ions (m/z)
p-Coumaric Acid163119 ([M-H-CO₂]⁻)
Caffeic Acid179135 ([M-H-CO₂]⁻)
Ferulic Acid193178 ([M-H-CH₃]⁻), 149 ([M-H-CO₂]⁻), 134 ([M-H-CO₂-CH₃]⁻)
Sinapic Acid223208 ([M-H-CH₃]⁻), 179 ([M-H-CO₂]⁻), 164 ([M-H-CO₂-CH₃]⁻)

The loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation pathway for all hydroxycinnamic acids. For ferulic and sinapic acids, the loss of a methyl radical (15 Da) from the methoxy group is a characteristic fragmentation. These distinct fragmentation patterns are crucial for the confident identification of these isomers, especially in complex mixtures.[8][9]

Experimental Protocol: Mass Spectrometry (LC-MS)
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare dilute solutions of the hydroxycinnamic acid isomers in a solvent compatible with the mobile phase.

  • Chromatographic Separation: If analyzing a mixture, use a suitable reversed-phase HPLC column to separate the isomers before they enter the mass spectrometer.

  • Data Acquisition: Acquire mass spectra in both full scan mode (to determine the molecular ion) and product ion scan mode (to obtain fragmentation patterns).

  • Analysis: Compare the retention times and fragmentation patterns of the unknown samples with those of authentic standards.

Conclusion: An Integrated Approach for Confident Identification

No single analytical technique can provide a complete picture of a molecule's identity. However, by combining the information from UV-Vis, FT-IR, NMR, and MS, researchers can confidently identify and differentiate between hydroxycinnamic acid isomers. This integrated approach, grounded in a solid understanding of the relationship between molecular structure and spectral data, is essential for accurate and reliable analysis in the fields of natural product chemistry, food science, and drug discovery.

References

  • Abbas, O., Compere, G., Larondelle, Y., Rodrigues, D. P., Rogez, H., & Baeten, V. (n.d.). Phenolic compound explorer: A mid-infrared spectroscopy database. DIAL.pr - BOREAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenolic compound explorer: A mid-infrared spectroscopy database. Retrieved from [Link]

  • Mhlongo, M. I., Nlooto, M., & Madala, N. E. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 27. Retrieved from [Link]

  • ResearchGate. (n.d.). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Retrieved from [Link]

  • CRA-Wallonie. (2017, June 9). Phenolic compound explorer: A mid-infrared spectroscopy database. Retrieved from [Link]

  • ACS Publications. (2018, November 20). Deep Annotation of Hydroxycinnamic Acid Amides in Plants Based on Ultra-High-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Its In Silico Database. Retrieved from [Link]

  • J-Stage. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of (A) caffeic, (B) ferulic, (C) sinapic, (D) p-coumaric,.... Retrieved from [Link]

  • JOCPR. (n.d.). Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens, Via a Comparative UV. Retrieved from [Link]

  • F1000Research. (n.d.). Phenolic phytochemicals: A digital database of absorption spectra. Retrieved from [Link]

  • PMC. (n.d.). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation spectra of hydroxycinnamic acid derivatives. trans-/.... Retrieved from [Link]

  • MDPI. (2015, February 13). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Retrieved from [Link]

  • GitHub. (2024, January 31). PhenolicsDB: phenolics MS/MS (LC-ESI-QTOF) database repository. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of pCA: p-coumaric acid, CA: caffeic acid, FA. Retrieved from [Link]

  • MDPI. (2024, April 4). Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. Retrieved from [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). SPECTROSCOPIC FEATURES OF CAFFEIC ACID: THEORETICAL STUDY. Retrieved from [Link]

  • Vaia. (n.d.). Q 8 P Question: How might you use IR s.... Retrieved from [Link]

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